Cromakalim
Descripción
Propiedades
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861136 | |
| Record name | 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-51-0 | |
| Record name | (+)-Cromakalim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cromakalim on K-ATP Channels
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Cromakalim (B1669624) as a K-ATP Channel Opener
This compound is a prototypical potassium channel opener (KCO) that exerts its pharmacological effects by selectively targeting and activating ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][4] K-ATP channels serve as crucial metabolic sensors, coupling the cell's energetic state to its membrane potential.[4]
This compound's primary mechanism involves binding to the SUR subunit of the K-ATP channel complex.[5][6] This interaction is not a simple one; it is contingent on the presence of intracellular ATP. Evidence suggests that ATP binding to the nucleotide-binding folds (NBFs) of the SUR subunit induces a conformational change that is necessary for high-affinity binding of this compound and other KCOs.[6] While ATP is required for this compound to bind and act, high concentrations of ATP are inhibitory to the channel's activity.[7] The interaction between this compound and ATP appears to be competitive, where this compound promotes the open state of the channel, counteracting the inhibitory effect of ATP.[7]
The binding of this compound to the SUR subunit allosterically modulates the associated Kir6.x pore-forming subunit, increasing its open probability. This leads to an efflux of potassium ions from the cell, down their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes membrane hyperpolarization.[8] In excitable cells, such as vascular smooth muscle cells, this hyperpolarization moves the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs).[9] The reduced influx of calcium through VGCCs leads to a decrease in intracellular calcium concentration, which in turn results in the relaxation of smooth muscle and vasodilation.[9]
The tissue selectivity of this compound and other KCOs is largely determined by the specific SUR isoform present in the K-ATP channel complex.[10] The primary subtypes are SUR1, predominantly found in pancreatic β-cells and neurons; SUR2A, mainly in cardiac and skeletal muscle; and SUR2B, which is prevalent in vascular smooth muscle.[3][11] this compound and its active enantiomer, levthis compound, show a preference for SUR2-containing channels, which underlies their potent vasorelaxant effects.[5][6]
Quantitative Data: Potency and Binding Affinity of this compound
The following tables summarize the quantitative data for this compound and its active enantiomer, levthis compound, on various K-ATP channel subtypes. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Potency (EC50) of this compound and Levthis compound on K-ATP Channels
| Compound | K-ATP Channel Subtype | Cell Type/Tissue | EC50 (µM) | Reference |
| This compound | Kir6.1/SUR2B | Vascular Smooth Muscle | ~1 | [12] |
| Levthis compound | Kir6.1/SUR2B | Reconstituted in COS-7 cells | 3.1 | [13] |
| Levthis compound | Kir6.2/SUR1 | Pancreatic β-cells | >10 | [12] |
| Levthis compound | Kir6.2/SUR2A | Cardiac Muscle | ~5 | [6] |
Table 2: Binding Affinity (Kd) of this compound and Levthis compound for SUR Subunits
| Compound | SUR Subtype | Radioligand | Kd (µM) | Reference |
| Levthis compound | SUR2B | [3H]P1075 | 0.38 | [13] |
| Levthis compound | SUR2A | [3H]P1075 | ~1.5-1.9 | [6] |
| Levthis compound | SUR1 | [3H]P1075 | >10 | [6] |
Experimental Protocols
Electrophysiology: Inside-Out Patch-Clamp Recording
This protocol is designed to measure the activity of single K-ATP channels in response to this compound in an excised membrane patch, allowing for precise control of the intracellular environment.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell line expressing the K-ATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.x and SURx).
-
Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH).
-
Bath (intracellular) solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 5 HEPES (pH 7.2 with KOH).
-
Stock solutions of ATP, ADP, and this compound.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Cell Preparation: Plate cells expressing the K-ATP channel of interest onto glass coverslips.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Patch Excision: After achieving a giga-seal, retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record baseline channel activity in the bath solution.
-
Drug Application: Perfuse the bath with solutions containing varying concentrations of ATP to observe channel inhibition.
-
This compound Application: In the presence of an inhibitory concentration of ATP (e.g., 100 µM), perfuse the bath with solutions containing this compound to observe channel activation.
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (NPo) and single-channel conductance.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the SUR subunit of the K-ATP channel.
Materials:
-
Cell membranes prepared from cells expressing the K-ATP channel subtype of interest.
-
Radioligand, such as [3H]P1075 (a high-affinity KCO).
-
Unlabeled this compound for competition binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of a non-radiolabeled KCO (e.g., glibenclamide).
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated using the Cheng-Prusoff equation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for K-ATP Channel Opener Screening
Caption: Workflow for screening and identifying novel K-ATP channel openers.
Logical Relationship of this compound's Interaction with K-ATP Channel Subunits
Caption: Logical model of this compound's interaction with K-ATP channel subunits.
References
- 1. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel openers as potential therapeutic weapons in ion channel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors | The EMBO Journal [link.springer.com]
- 6. link.springer.com [link.springer.com]
- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder [pubmed.ncbi.nlm.nih.gov]
- 9. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New windows on the mechanism of action of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cromakalim as a Vasodilator for Hypertension Research: A Technical Guide
Introduction
Cromakalim (B1669624) is a potent, orally effective antihypertensive agent that functions as a potassium channel opener.[1] Belonging to the benzopyran class of compounds, it has been a subject of extensive research for its vasodilatory properties and its potential in the treatment of hypertension.[2][3] this compound and its active enantiomer, levthis compound (B1674936), exert their effects by directly relaxing vascular smooth muscle, a mechanism distinct from many other classes of antihypertensive drugs.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantified effects on key cardiovascular parameters, and detailed protocols for its experimental evaluation, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action: K-ATP Channel Activation
The primary mechanism underlying this compound's vasodilator effect is the activation of ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.[2][3][5] This activation leads to an increased efflux of potassium (K+) ions from the cell, following the electrochemical gradient. The loss of positive charge results in hyperpolarization of the cell membrane.[2][6]
This hyperpolarization inhibits the opening of voltage-gated calcium (Ca2+) channels, which are crucial for the influx of extracellular calcium that triggers muscle contraction.[5] The subsequent reduction in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains, causing the relaxation of the vascular smooth muscle, vasodilation, and a consequent decrease in peripheral vascular resistance and blood pressure.[5][7] The action of this compound can be specifically antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of K-ATP channels, thus providing a key tool for mechanistic studies.[2][8][9]
Quantitative Data on Pharmacological Effects
Clinical and preclinical studies have quantified the effects of this compound on various hemodynamic parameters. The data highlights its efficacy in reducing blood pressure and vascular resistance, often accompanied by a reflex increase in heart rate.
Table 1: Effects of this compound on Blood Pressure and Heart Rate
| Subject Type | Dosage | Parameter | Observed Effect | Reference |
| Hypertensive Patients | 1 mg daily (added to atenolol) | Blood Pressure | Maximal reduction of 21/14 mm Hg at 2 hours post-dose.[10] | [10] |
| Hypertensive Patients | 1.5 mg (single dose) | Blood Pressure | Significant decrease from 2 to 6 hours after treatment compared to placebo.[11] | [11] |
| Normotensive Subjects | 1 mg (single dose) | Heart Rate | Average placebo-subtracted increase of 16 beats/min at 4 hours (erect position).[10] | [10] |
| Normotensive Subjects | 2.0 mg (single dose) | Heart Rate | Significant increase in supine and standing heart rate at 2 and 4 hours.[7] | [7] |
| Normotensive Subjects | 2.0 mg (single dose) | Blood Pressure | Reduction in diastolic blood pressure after exercise at 4 hours post-dose.[7] | [7] |
| Hypertensive Patients | Levthis compound (12-week treatment) | Blood Pressure | Significantly lowered 24-hour ambulatory blood pressure without affecting heart rate.[4] | [4] |
Table 2: Effects of this compound on Vascular Parameters and Pharmacokinetics
| Subject / Model | Dosage / Condition | Parameter | Observed Effect | Reference |
| Healthy Volunteers | 0.01-10.0 µ g/min (brachial artery infusion) | Forearm Blood Flow | Dose-dependent increase from 5.4 ± 2.5 to 15.1 ± 7.3 ml/100ml/min.[12] | [12] |
| Healthy Volunteers | 2.0 mg (single oral dose) | Forearm Vascular Resistance | Significantly reduced compared to placebo.[7] | [7] |
| Hypertensive Patients | 1.5 mg and 2.0 mg (single oral doses) | Terminal Half-life (t½) | Mean values of 25.1 ± 11.0 hours and 24.5 ± 5.3 hours, respectively.[1] | [1] |
| Conscious SHR Rats | N/A | Regional Blood Flow | Increased blood flow in the stomach, skeletal muscle, and skin.[13] | [13] |
Key Experimental Protocols
Validating the mechanism and efficacy of this compound involves specific in vitro and in vivo experimental procedures.
In Vitro Vasodilation Assay in Isolated Arterial Rings
This assay directly measures the relaxant effect of this compound on vascular smooth muscle, independent of systemic neural and endocrine influences.
Objective: To generate a concentration-response curve for this compound-induced relaxation in pre-constricted vascular tissue and to confirm the role of K-ATP channels using a selective blocker.
Methodology:
-
Tissue Preparation: Human saphenous veins or animal arteries (e.g., canine coronary, rat aorta) are obtained and immediately placed in cold Krebs-Ringer solution.[2] The vessels are carefully cleaned of adhering connective tissue and cut into rings (2-4 mm in width).
-
Mounting: The rings are suspended in an organ chamber filled with Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.[2] One end of the ring is fixed, and the other is connected to an isometric force transducer to measure contractile force.
-
Equilibration & Pre-contraction: The rings are equilibrated under a resting tension (e.g., 1-2 g) for approximately 60-90 minutes.[5] Following equilibration, a stable contraction is induced using a vasoconstrictor agent such as norepinephrine, phenylephrine (B352888) (e.g., 1 µM), or prostaglandin (B15479496) F2α (e.g., 25 µM).[2][5][9]
-
This compound Application: Once a stable contractile plateau is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner to generate a relaxation curve.[2]
-
Control Experiment (Antagonism): In a parallel set of experiments, arterial rings are pre-incubated with the K-ATP channel blocker glibenclamide (e.g., 10-30 µM) for 20-30 minutes before the addition of the vasoconstrictor.[5][9] The concentration-response curve to this compound is then repeated in the presence of the blocker. A rightward shift or complete abolition of the relaxation curve confirms the involvement of K-ATP channels.[9]
-
Data Analysis: Relaxation is expressed as the percentage decrease in tension from the pre-contracted state. Concentration-response curves are plotted, and parameters like EC50 can be calculated.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of this compound's effect on K-ATP channels.
Objective: To investigate the effects of this compound on the opening of single ATP-sensitive potassium channels.
Methodology:
-
Cell Preparation: Cardiac myocytes or insulin-secreting cell lines (e.g., RINm5F) are commonly used.[8][14]
-
Recording Configuration: The single-channel current recording technique is employed, often using the inside-out patch-clamp configuration.[14][15] This allows for the application of substances like ATP and this compound directly to the intracellular face of the cell membrane patch.
-
Experimental Conditions: The patch pipette is filled with a high-potassium solution, and the cell is bathed in a physiological solution.
-
Channel Inhibition and Activation: The intracellular surface of the membrane patch is exposed to a solution containing ATP (e.g., 0.1 mM to 2 mM) to inhibit the basal activity of K-ATP channels.[15] Subsequently, this compound (e.g., 80-800 µM) is added to the bath. An increase in channel opening events following this compound application demonstrates its ability to activate ATP-inhibited channels.[14][15]
-
Antagonism: The specificity of the interaction is confirmed by applying glibenclamide, which should antagonize the channel-opening effect of this compound.[8]
-
Data Analysis: The frequency and duration of channel openings are measured to quantify the effect of this compound.
In Vivo Blood Pressure Measurement in Hypertensive Models
This protocol assesses the antihypertensive efficacy of this compound in a whole-organism setting.
Objective: To measure the effect of this compound administration on systemic blood pressure and heart rate in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely used and relevant model for essential hypertension.[13][16]
-
Surgical Preparation: For direct and continuous blood pressure measurement, rats are anesthetized, and a catheter is implanted in a major artery (e.g., carotid or femoral artery). The catheter is connected to a pressure transducer.
-
Drug Administration: this compound or its vehicle (control) is administered, typically via oral gavage or intravenous infusion.[16][17]
-
Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded before, during, and after drug administration for several hours to capture the full hemodynamic response profile.[11]
-
Data Analysis: The change in blood pressure and heart rate from baseline is calculated and compared between the this compound-treated and control groups.
This compound is a well-characterized K-ATP channel opener that produces potent vasodilation, making it a valuable tool for hypertension research. Its clear mechanism of action, which can be specifically antagonized by glibenclamide, allows for precise mechanistic studies. The quantitative data from both in vitro and in vivo experiments consistently demonstrate its efficacy in relaxing vascular smooth muscle and lowering blood pressure. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other potassium channel openers in the management of cardiovascular diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the potassium channel activator, this compound, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of this compound (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of chronic oral administration of levthis compound on in vitro contractile responses of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effect of levthis compound and this compound on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim (B1669624), and its active enantiomer levthis compound (B1674936), are seminal research tools in the study of ion channels and their physiological roles.[1] As potent ATP-sensitive potassium (K-ATP) channel openers, they have been instrumental in elucidating the mechanisms of smooth muscle relaxation, cardiovascular regulation, and neuronal excitability.[2] This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by directly opening ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of various cell types.[2] This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.[1] In excitable cells, such as smooth muscle and neurons, this hyperpolarization moves the membrane potential further away from the threshold for activation of voltage-gated calcium channels. The resulting decrease in calcium influx leads to a reduction in intracellular calcium concentration, which in turn causes relaxation of smooth muscle and reduced neuronal firing.[2] The effects of this compound can be competitively antagonized by sulfonylureas like glibenclamide, which are K-ATP channel blockers.[3][4]
Primary Research Applications
This compound's primary research applications span several fields, owing to the widespread distribution of K-ATP channels.
Cardiovascular Research
The most prominent application of this compound is in cardiovascular research, particularly in the study of vasodilation and hypertension.[5] It induces potent relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[5] Researchers utilize this compound to investigate the role of K-ATP channels in regulating blood flow and to screen for novel cardiovascular drugs.[6]
Neuroscience Research
In neuroscience, this compound is employed to study the function of K-ATP channels in neurons. It has been shown to have neuroprotective effects in models of ischemia by preventing excessive neuronal depolarization and subsequent excitotoxicity.[7] Additionally, it is used to investigate the role of K-ATP channels in conditions such as cerebral vasospasm.
Smooth Muscle Physiology
Beyond vascular smooth muscle, this compound is a valuable tool for studying the physiology of other smooth muscle tissues, including those in the bronchi, bladder, and gastrointestinal tract.[8][9] Its ability to induce relaxation in these tissues allows for the investigation of K-ATP channels in processes like bronchodilation and bladder control.[8][9]
Metabolic Research
This compound's effect on pancreatic β-cells, where K-ATP channels play a crucial role in insulin (B600854) secretion, makes it a useful compound for metabolic research. By modulating these channels, researchers can study the intricate mechanisms that govern insulin release.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound in various experimental settings.
Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation
| Tissue/Preparation | Species | Agonist/Condition | Potency Metric | Value | Reference |
| Rabbit Portal Vein | Rabbit | Spontaneous Tone | IC50 | 2.1 x 10⁻⁸ M | [6] |
| Rabbit Aortic Rings | Rabbit | 27 mM K⁺ | EC50 | 0.18 µM | [3] |
| Rabbit Aortic Rings | Rabbit | 1 µM Norepinephrine + 1 µM Nifedipine | EC50 | 0.68 µM | [3] |
| Rabbit Aortic Rings | Rabbit | Norepinephrine (Ca²⁺-free) | EC50 | 0.29 µM | [3] |
| Porcine Large Coronary Arteries | Porcine | Various Agonists | EC50 (-log M) | 6.43 - 6.87 | [4] |
| Human Small Subcutaneous Arteries | Human | U46619 | pD2 | 5.78 ± 0.23 | [10] |
| Human Portal Vein | Human | Noradrenaline | EC50 | 4.53 ± 0.12 µM | [11] |
| Canine Coronary Arteries | Canine | Prostaglandin F2α | Concentration Range | 0.15 - 9.6 µM | [12] |
Table 2: Antagonism of this compound's Effects
| Antagonist | Tissue/Preparation | Species | This compound-induced Effect | Antagonism Metric | Value | Reference |
| Glibenclamide | Porcine Large Coronary Arteries | Porcine | Vasorelaxation | pA2 | 7.10 - 7.41 | [4] |
| Glibenclamide | Human Small Subcutaneous Arteries | Human | Vasodilation | Significant Antagonism | 1 and 3 µM | [10] |
| Glibenclamide | Human Portal Vein | Human | Venodilation | Complete Prevention | - | [11] |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol describes a standard method for assessing the vasodilatory effects of this compound on isolated arterial segments.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit) and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
2. Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, with periodic washing every 15-20 minutes.
3. Contraction and Treatment:
-
Induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine, or a high concentration of KCl).[13]
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.
4. Data Analysis:
-
Record the relaxation response at each concentration of this compound.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).[14]
Protocol 2: Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol outlines the whole-cell patch-clamp technique to directly measure the activity of K-ATP channels in response to this compound.
1. Cell Preparation:
-
Isolate single smooth muscle cells from a suitable tissue source (e.g., rabbit portal vein) using enzymatic digestion.
-
Alternatively, use a cell line expressing the desired K-ATP channel subunits (e.g., HEK293 cells transfected with Kir6.x/SURx).
-
Plate the cells on glass coverslips for recording.
2. Recording Setup:
-
Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
The internal (pipette) solution should mimic the intracellular environment (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH). ATP can be included to study its inhibitory effect.
3. Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit membrane currents.
4. Drug Application and Data Analysis:
-
Perfuse the cell with a solution containing this compound to observe the activation of an outward K⁺ current.
-
To confirm the current is through K-ATP channels, apply a blocker such as glibenclamide.
-
Measure the amplitude of the this compound-induced current and analyze its voltage-dependence and kinetics.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: A typical experimental workflow for an in vitro vasodilation assay.
Conclusion
This compound remains an indispensable tool in pharmacological research. Its specific action as a K-ATP channel opener provides a powerful means to investigate the physiological and pathophysiological roles of these channels in a wide array of biological systems. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further our understanding of ion channel pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relaxant effect of levthis compound in isolated human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
The Impact of Cromakalim on Vascular Smooth Muscle Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of cromakalim (B1669624) on vascular smooth muscle, with a specific focus on its role in inducing hyperpolarization. This compound, a potent vasodilator, exerts its effects by directly targeting and activating ATP-sensitive potassium (KATP) channels in the sarcolemma of vascular smooth muscle cells.[1][2][3] This activation leads to a cascade of events culminating in vasorelaxation, making it a significant area of study for antihypertensive therapies.[1][4]
Core Mechanism of Action: KATP Channel Activation
This compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[2][3][5] This leads to an increased efflux of potassium ions (K+) down their electrochemical gradient, resulting in hyperpolarization of the cell membrane.[1][6] The hyperpolarization closes voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular calcium (Ca2+).[2][5] The consequent decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle.[5][7] This action is independent of the endothelium.[1]
The KATP channels in vascular smooth muscle are composed of inwardly rectifying K+ channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SURx) subunits.[8] The SUR2B/Kir6.1 and SUR2B/Kir6.2 combinations are thought to be the molecular identities of these channels in vascular smooth muscle.[9] The inhibitory effect of intracellular ATP and the blocking action of sulfonylurea drugs like glibenclamide are key characteristics of these channels.[2][3] Glibenclamide is a potent antagonist of this compound's effects, and its use is a cornerstone of experimental validation.[1][3]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound and its active enantiomer, levthis compound (B1674936), on vascular smooth muscle.
Table 1: Electrophysiological Effects
| Parameter | Preparation | This compound/Levthis compound Concentration | Effect | Reference |
| Membrane Hyperpolarization | Cultured Human Pulmonary Artery Smooth Muscle Cells | 10 µM Levthis compound | ~25-30 mV hyperpolarization | [9] |
| Membrane Hyperpolarization | Guinea-Pig Stomach Circular Smooth Muscle | > 1 µM this compound | Hyperpolarization | [10] |
| K+ Current | Cultured Human Pulmonary Artery Smooth Muscle Cells | 10 µM Levthis compound | Activation of a glibenclamide-sensitive background K+ current | [9] |
| 86Rb+ Efflux | Frog Skeletal Muscle | 30-300 µM this compound | Increased efflux | [11] |
| 86Rb+ Efflux | Canine Coronary Artery | This compound | Large increase in efflux | [12] |
Table 2: Vasorelaxant and Hemodynamic Effects
| Parameter | Preparation/Model | This compound/Levthis compound Concentration/Dose | Effect | Reference |
| Relaxation (pD2 value) | Isolated Human Small Subcutaneous Arteries | Levthis compound | 5.78 ± 0.23 | [13] |
| Maximal Relaxation | Isolated Human Small Subcutaneous Arteries | Levthis compound | 81 ± 6% | [13] |
| Relaxation (IC50) | Phenylephrine-contracted dispersed canine coronary artery cells | This compound | 1.24 ± 0.27 x 10⁻¹⁰ M | [14] |
| Relaxation (IC50) | Phenylephrine-contracted canine coronary artery strips | This compound | 1.94 ± 0.22 x 10⁻⁷ M | [14] |
| Forearm Blood Flow | Healthy Volunteers (brachial artery infusion) | 0.01-10.0 µ g/min this compound | Dose-dependent increase from 5.4 ± 2.5 to 15.1 ± 7.3 ml/100ml/min | [15] |
| Antihypertensive Response | Spontaneously Hypertensive Rats (oral administration) | 0.038-0.15 mg/kg Levthis compound | Dose-related antihypertensive response | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.
Isolated Artery Tension Studies (Organ Bath)
This protocol is used to measure the contractile and relaxant responses of isolated arterial rings.
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted vascular smooth muscle and to assess the antagonistic effect of glibenclamide.
Methodology:
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., thoracic aorta, mesenteric artery) from a suitable animal model (e.g., rat, rabbit).[7]
-
Carefully clean the vessel of perivascular tissues and cut it into rings approximately 2-3 mm in length.[1][7]
-
The endothelium may be removed by gently rubbing the intimal surface, if studying endothelium-independent effects.[12]
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing a physiological salt solution, such as Krebs-Ringer or Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[1][7]
-
Krebs-Ringer bicarbonate solution composition (in mM): 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 0.026 EDTA, and 11.1 glucose.[1]
-
-
Protocol:
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for a period of 60-90 minutes.[1][7]
-
Induce a stable contraction with a vasoconstrictor such as norepinephrine, serotonin, prostaglandin (B15479496) F2α, or a high concentration of KCl (e.g., 20-60 mM).[1][7]
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.[1][7]
-
To test for antagonism, pre-incubate the rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor and then generate the this compound concentration-response curve.[1][7][13]
-
Caption: Workflow for isolated artery tension studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions across the cell membrane, allowing for the characterization of KATP channel activity.
Objective: To demonstrate that this compound increases K+ currents through KATP channels and that this effect is blocked by glibenclamide.
Methodology:
-
Cell Preparation:
-
Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use appropriate intracellular (pipette) and extracellular (bath) solutions. The intracellular solution will typically contain a low concentration of ATP to maintain KATP channel sensitivity.
-
Hold the cell at a specific membrane potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
-
Protocol:
-
Establish a stable whole-cell recording and record baseline currents.
-
Perfuse the cell with a solution containing this compound and record the change in outward K+ current.
-
To confirm the involvement of KATP channels, co-apply glibenclamide with this compound to observe the inhibition of the this compound-induced current.
-
Caption: Workflow for whole-cell patch-clamp experiments.
Fluorescent Membrane Potential Assay
This high-throughput method allows for the assessment of changes in membrane potential in a population of cells.
Objective: To demonstrate that this compound causes hyperpolarization of the cell membrane and that this effect is reversible by glibenclamide.
Methodology:
-
Cell Culture:
-
Plate vascular smooth muscle cells or a suitable cell line expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR2B) in a multi-well plate (e.g., 96- or 384-well).[7]
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye.
-
Incubate the cells with the dye for 30-60 minutes at 37°C.[7]
-
-
Assay Procedure:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add this compound to the wells and measure the change in fluorescence, which corresponds to membrane hyperpolarization.
-
Subsequently, add glibenclamide to the same wells to observe the reversal of the fluorescence change, indicating repolarization.
-
Conclusion
This compound is a powerful tool for studying the role of KATP channels in regulating vascular smooth muscle tone. Its ability to induce hyperpolarization and subsequent vasorelaxation has been extensively documented. The experimental protocols outlined in this guide provide a robust framework for investigating the mechanism of action of this compound and other K+ channel openers. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents for cardiovascular diseases such as hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ovid.com [ovid.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular composition of K(ATP) channels in human pulmonary artery smooth muscle cells and their modulation by growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diverse effects of this compound on tension and 86Rb efflux in canine arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relaxant effect of levthis compound in isolated human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relaxation by this compound and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of chronic oral administration of levthis compound on in vitro contractile responses of arterial smooth muscle | CiNii Research [cir.nii.ac.jp]
Levcromakalim: A Technical Guide to the Active Isomer of Cromakalim
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim (B1669624), a potent vasodilator, exists as a racemic mixture of enantiomers. The significant pharmacological activity of this compound resides almost exclusively in its (-)-(3S,4R)-enantiomer, known as levthis compound (B1674936). This technical guide provides an in-depth exploration of levthis compound, focusing on its mechanism of action as an ATP-sensitive potassium (K-ATP) channel opener, comparative pharmacological data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential and physiological roles of K-ATP channel modulation.
Introduction: Stereoselectivity of this compound
This compound is a benzopyran derivative recognized for its powerful smooth muscle relaxant properties, primarily through the opening of ATP-sensitive potassium (K-ATP) channels.[1] It is synthesized and often studied as a racemic mixture, comprising two pairs of enantiomers. However, extensive research has demonstrated that the pharmacological effects are not equally distributed between these stereoisomers. The primary biological activity is attributed to the (-)-(3S,4R)-enantiomer, levthis compound (also known as BRL 38227).[2] The other enantiomers, including the (+)-(3R,4S)-enantiomer, are significantly less potent.[2] This stereoselectivity underscores the specific structural requirements for interaction with the K-ATP channel, making levthis compound the key molecule of interest for both therapeutic applications and as a pharmacological tool.
Mechanism of Action: K-ATP Channel Activation
Levthis compound exerts its effects by directly opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[1] These channels are complex hetero-octamers, typically composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. Levthis compound is thought to interact with the SUR subunit, which in turn promotes the open state of the Kir6.x pore.
The opening of these channels increases the efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient. This outward movement of positive charge leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration prevents the activation of the contractile machinery, leading to smooth muscle relaxation.[1] This mechanism is the basis for levthis compound's potent vasodilator and bronchodilator effects.
Quantitative Pharmacological Data
The potency of levthis compound as a K-ATP channel opener is significantly greater than that of the other this compound enantiomers. The following table summarizes comparative data from various in vitro assays, demonstrating the stereospecificity of this interaction.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Levthis compound ((-)-trans) | Vasorelaxation | Rat Aorta | pD2 | ~7.1 | [2] |
| (+)-trans-Cromakalim | Vasorelaxation | Rat Aorta | pD2 | ~5.4 | [2] |
| Levthis compound | Radioligand Binding ([3H]P1075) | Rat Aorta | pKi | ~7.2 | [2] |
| (+)-trans-Cromakalim | Radioligand Binding ([3H]P1075) | Rat Aorta | pKi | ~5.1 | [2] |
| Levthis compound | Vasorelaxation | Guinea Pig Trachea | IC50 | 490 nM | [3] |
| Levthis compound | Vasorelaxation | Human Pial Arteries | pEC50 | 6.36 ± 0.09 | [4] |
| Levthis compound | Binding Affinity | SUR2A | pKi | 6.37 ± 0.04 | [4] |
| Levthis compound | Binding Affinity | SUR2B | pKi | 6.95 ± 0.03 | [4] |
| Racemic this compound | Vasorelaxation | Porcine Coronary Artery | EC50 (-log M) | 6.43-6.87 | [5] |
| Racemic this compound | Vasorelaxation | Rabbit Mesenteric Artery | - | ~100x more potent than pinacidil (B1677893) | [6] |
Detailed Experimental Protocols
The characterization of levthis compound's activity relies on several key experimental techniques. Detailed methodologies for these are provided below.
Isolated Vascular Ring Assay (Vasorelaxation)
This ex vivo method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.
Protocol:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., male Wistar rat or New Zealand white rabbit) via an approved ethical protocol.
-
Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit Solution (KHS), continuously aerated with carbogen (B8564812) (95% O2 / 5% CO2).[7]
-
Carefully remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into rings of 3-5 mm in length.[7][8] For endothelium-denuded studies, gently rub the intimal surface of the ring.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath containing KHS at 37°C, bubbled with carbogen.[7]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.[7]
-
-
Experimental Procedure:
-
Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
After washing and re-equilibration, induce a stable, submaximal contraction using a vasoconstrictor agonist (e.g., 1 µM phenylephrine (B352888) or 10 nM endothelin-1).[7]
-
Once a stable plateau of contraction is achieved, add levthis compound in a cumulative, concentration-dependent manner.
-
Record the relaxation at each concentration, expressed as a percentage of the pre-contraction induced by the agonist.
-
Generate concentration-response curves to determine parameters such as EC50 and Emax.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents across the membrane of a single cell, providing direct evidence of K-ATP channel opening.
Protocol:
-
Cell Preparation:
-
Isolate vascular smooth muscle cells (VSMCs) from an appropriate tissue source (e.g., rat mesenteric artery) using enzymatic digestion.
-
Plate the isolated cells onto glass coverslips and culture for a few days prior to recording.[9]
-
-
Recording Setup:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an artificial cerebrospinal fluid (aCSF) or other suitable extracellular solution.[9]
-
Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller, aiming for a resistance of 3-7 MΩ when filled with intracellular solution.[9]
-
The intracellular (pipette) solution should mimic the intracellular ionic environment (e.g., high K+, low Na+, with EGTA to buffer calcium).
-
-
Achieving Whole-Cell Configuration:
-
Fill the micropipette with the intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, carefully approach a target cell with the pipette tip while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration. This allows electrical and diffusive access to the cell's interior.[10]
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV) in voltage-clamp mode.
-
Apply voltage steps or ramps to elicit membrane currents.
-
Perfuse the cell with a solution containing levthis compound to observe the activation of an outward current.
-
To confirm the current is through K-ATP channels, co-administer a selective blocker like glibenclamide, which should reverse the effect of levthis compound.
-
⁸⁶Rb⁺ Efflux Assay
This assay provides a functional measure of potassium channel activity by using the radioactive isotope Rubidium-86 (⁸⁶Rb⁺) as a tracer for K⁺.
Protocol:
-
Cell Culture and Loading:
-
Culture vascular smooth muscle cells in appropriate multi-well plates until confluent.
-
Aspirate the culture medium and wash the cells with a physiological salt solution.
-
Load the cells with ⁸⁶Rb⁺ by incubating them for 2-4 hours in a loading buffer containing ⁸⁶RbCl.[11]
-
-
Efflux Measurement:
-
Remove the loading buffer and wash the cells rapidly with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Initiate the efflux period by adding a fresh, non-radioactive buffer to each well.
-
At specified time points, collect the supernatant (containing the effused ⁸⁶Rb⁺) and replace it with fresh buffer.
-
To test the effect of levthis compound, add it to the efflux buffer at the desired concentrations.
-
-
Data Analysis:
-
After the final efflux period, lyse the cells in the wells to release the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Calculate the rate constant for ⁸⁶Rb⁺ efflux for each condition. An increase in the efflux rate in the presence of levthis compound indicates the opening of potassium channels.[12]
-
Visualizations of Experimental and Logical Workflows
Synthesis and Chiral Resolution
The synthesis of racemic this compound is a multi-step process. A common route involves the reaction of 4-cyanophenol with 3-methyl-2-butenal (B57294) to form a chromene intermediate. Subsequent epoxidation and ring-opening with pyrrolidine (B122466) yields the racemic trans-amino alcohol, which is then acylated to give this compound.
The separation of the desired (-)-(3S,4R)-enantiomer (levthis compound) from the racemic mixture is a critical step. This is typically achieved through chiral resolution . One established method involves forming diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid.[13] The resulting diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomer. Alternatively, preparative chiral high-performance liquid chromatography (HPLC) can be employed for a more direct separation of the enantiomers.[14]
Conclusion
Levthis compound is the pharmacologically active enantiomer of this compound, acting as a potent and specific opener of ATP-sensitive potassium channels. Its mechanism of action, leading to membrane hyperpolarization and smooth muscle relaxation, is well-characterized. The significant difference in potency between levthis compound and its stereoisomers highlights the critical importance of molecular stereochemistry in drug-receptor interactions. As a selective K-ATP channel opener, levthis compound remains an invaluable tool for cardiovascular research and serves as a lead compound in the development of novel therapeutics targeting this important ion channel family.
References
- 1. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levthis compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of the potassium channel openers this compound and pinacidil and the this compound analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reprocell.com [reprocell.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Spontaneous and agonist-induced 86Rb efflux from rabbit aortic smooth muscle cells in culture: a comparison with fresh tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of K+ channel blockade on the vasorelaxant activity of this compound, pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
Cromakalim's Role in Cellular Membrane Potential Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim (B1669624), a potent vasodilator, exerts its primary pharmacological effect through the activation of ATP-sensitive potassium (KATP) channels, leading to cellular hyperpolarization. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the membrane potential of various cell types, and the subsequent physiological responses. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in cellular electrophysiology.
Introduction
The regulation of cellular membrane potential is fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to hormone secretion.[1][2] Potassium (K+) channels are key determinants of this potential, and their modulation presents a significant opportunity for therapeutic intervention.[1] this compound, a benzopyran derivative, emerged as a prototypical K+ channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. Its ability to induce membrane hyperpolarization by increasing potassium efflux has made it a valuable tool for studying cellular excitability and a lead compound in the development of drugs for conditions such as hypertension and glaucoma.[3][4][5][6] This guide delves into the core mechanisms of this compound's action, providing technical details for researchers in the field.
Mechanism of Action: Targeting ATP-Sensitive Potassium (KATP) Channels
This compound's primary molecular target is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes that link the metabolic state of a cell (as reflected by intracellular ATP and ADP levels) to its electrical activity.
KATP Channel Gating and the Role of ATP
Under normal physiological conditions, with high intracellular ATP concentrations, KATP channels are predominantly in a closed state. ATP binds to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that inhibits ion conduction. When intracellular ATP levels fall, the inhibitory effect of ATP is reduced, leading to channel opening and potassium efflux.
This compound as a KATP Channel Opener
This compound acts as a KATP channel opener by binding to the SUR subunit. This binding event is thought to stabilize the open conformation of the channel, effectively increasing the probability of channel opening even in the presence of inhibitory concentrations of ATP.[7][8] This action leads to an increased efflux of potassium ions down their electrochemical gradient.
The interaction between this compound and ATP appears to be competitive.[7][8] Studies have shown that higher concentrations of this compound are required to activate KATP channels in the presence of elevated intracellular ATP.[7][8]
Physiological Effects on Cellular Membrane Potential
The opening of KATP channels by this compound leads to a significant efflux of positively charged potassium ions from the cell. This net outward current drives the cellular membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. This hyperpolarization has profound effects on the function of various excitable and non-excitable cells.
Vascular Smooth Muscle Cells
In vascular smooth muscle cells, this compound-induced hyperpolarization closes voltage-gated calcium (Ca2+) channels.[9] The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[9] This is the primary mechanism behind this compound's antihypertensive effects.[6][10] Notably, this compound appears to have a more pronounced effect on arterial vessels compared to veins.[11]
Neurons
In neurons, this compound-induced hyperpolarization moves the membrane potential further away from the threshold for action potential firing.[12] This leads to a decrease in neuronal excitability. This property has been explored for its potential neuroprotective effects, as it can reduce excessive neuronal firing during ischemic events.[13]
Cardiac Myocytes
This compound also activates KATP channels in cardiac myocytes, leading to a shortening of the action potential duration.[14][15] This effect is due to the increased outward potassium current during the repolarization phase.
Insulin-Secreting Pancreatic β-Cells
In pancreatic β-cells, the opening of KATP channels by this compound leads to hyperpolarization, which in turn inhibits the opening of voltage-gated Ca2+ channels.[7][8] The resulting decrease in calcium influx inhibits insulin (B600854) secretion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
| Cell Type | This compound Concentration | Effect on Membrane Potential | Antagonist / Inhibitor | Reference |
| Guinea-pig Hippocampal CA3 Neurons | 30–100 µmol/l | Hyperpolarization up to 4 mV | Cs+ (2 mmol/l), Ba2+ (0.5 mmol/l) | [12] |
| Guinea-pig Bladder Smooth Muscle | Concentration-dependent | Hyperpolarization | Glibenclamide, Tolbutamide, Procaine, Quinidine, TEA (high conc.) | [16] |
| Guinea-pig Stomach Circular Smooth Muscle | > 1 x 10⁻⁶ M | Hyperpolarization | Glibenclamide (1 x 10⁻⁶ M) | [17] |
| Frog Skeletal Muscle | 30-300 µM | Hyperpolarization | Glibenclamide, Tolbutamide | [18][19] |
| Human Skeletal Muscle Fibres | > 1 µmol/l | Hyperpolarization | Tolbutamide (1 mmol/l), Ba2+ (3 mmol/l) | [20] |
| Cell Type | This compound Concentration | Effect on Ion Channel Activity / Flux | Antagonist / Inhibitor | Reference |
| Insulin-secreting RINm5F cells | 80-200 µM | Activated channels inhibited by 0.1 mM ATP | ATP (0.5-2 mM) | [7][8] |
| Insulin-secreting RINm5F cells | 400-800 µM | Activated channels inhibited by 0.5-2 mM ATP | ATP (increase from 0.25 to 0.5 mM or 1 to 2 mM) | [7][8] |
| Guinea-pig Bladder Smooth Muscle | Concentration-dependent | Increased K+ fluxes | Glibenclamide, Tolbutamide, Procaine | [16] |
| Frog Skeletal Muscle | 30-300 µM | Increased ⁸⁶Rb efflux | Glibenclamide (IC₅₀ ca. 8 nM), Tolbutamide | [18][19] |
| Frog Atrial and Ventricular Myocytes | 1 µM | Activated a time-independent K+ current | Cesium (20 mM), Barium (1.8 mM), Tolbutamide (1 mM), Glibenclamide (1 µM) | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines for key experiments used to characterize the effects of this compound.
Patch-Clamp Electrophysiology
Objective: To measure the direct effects of this compound on ion channel activity and cellular membrane potential.
Methodology:
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., smooth muscle cells, neurons, myocytes) using enzymatic digestion and mechanical dispersion.
-
Recording Configuration:
-
Whole-cell: To measure macroscopic currents and membrane potential. The patch pipette contains an internal solution mimicking the intracellular environment.
-
Inside-out patch: To study the effects of intracellular modulators (e.g., ATP) on single-channel activity. The intracellular face of the membrane patch is exposed to the bath solution.
-
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains KCl or K-gluconate, MgCl₂, EGTA, HEPES, and varying concentrations of ATP and ADP, with the pH adjusted to 7.2.
-
-
Drug Application: this compound and other test compounds are applied to the bath solution via a perfusion system.
-
Data Acquisition and Analysis: Use a patch-clamp amplifier and data acquisition software to record currents and voltages. Analyze data to determine changes in membrane potential, current-voltage relationships, and single-channel open probability.
Ion Flux Assays (e.g., ⁸⁶Rb Efflux)
Objective: To measure the overall movement of potassium ions across the cell membrane. ⁸⁶Rb+ is often used as a radioactive tracer for K+.
Methodology:
-
Cell Culture/Tissue Preparation: Prepare cell cultures or isolated tissue segments.
-
Loading: Incubate the cells/tissue with ⁸⁶Rb+ in a physiological buffer for a sufficient time to allow for cellular uptake.
-
Washing: Quickly wash the cells/tissue with a non-radioactive buffer to remove extracellular ⁸⁶Rb+.
-
Efflux Measurement:
-
Transfer the cells/tissue to a series of tubes containing fresh, non-radioactive buffer at timed intervals.
-
At each interval, collect the supernatant (containing the effluxed ⁸⁶Rb+) and lyse the cells/tissue at the end of the experiment to measure the remaining intracellular ⁸⁶Rb+.
-
-
Stimulation: Add this compound and other test compounds to the efflux buffer at specific time points.
-
Quantification: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb+ efflux over time and compare the rates in the presence and absence of this compound.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: this compound's vasodilatory signaling cascade.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for electrophysiological analysis.
Logical Relationship of this compound's Effects
Caption: Consequences of this compound-induced hyperpolarization.
Conclusion
This compound serves as a quintessential example of a KATP channel opener, providing a powerful tool for dissecting the role of these channels in cellular physiology. Its ability to induce membrane hyperpolarization has significant and diverse consequences across various cell types, underpinning its therapeutic potential. The experimental approaches detailed in this guide offer a framework for further investigation into the nuanced actions of this compound and the development of novel K+ channel modulators. A thorough understanding of its mechanism of action at the molecular and cellular levels is paramount for the rational design of future therapeutics targeting ion channels for the treatment of a wide range of diseases.
References
- 1. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - American Chemical Society - Figshare [acs.figshare.com]
- 6. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound (BRL 34915) on potassium conductances in CA3 neurons of the guinea-pig hippocampus in vitro [epub.ub.uni-muenchen.de]
- 13. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of ATP-sensitive K+ channels by this compound. Effects on cellular K+ loss and cardiac function in ischemic and reperfused mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Studies of Cromakalim and its Bronchodilator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim (B1669624) (BRL 34915) emerged as a novel therapeutic agent with significant potential for the treatment of bronchoconstrictive disorders such as asthma. As a member of the potassium channel opener (KCO) class of drugs, its mechanism of action represented a departure from traditional bronchodilators. Initial research focused on elucidating its effects on airway smooth muscle, the underlying signaling pathways, and its efficacy in preclinical models. This technical guide provides a comprehensive overview of these seminal studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical biological processes involved.
Core Mechanism of Action: Activation of ATP-Sensitive Potassium Channels
The primary mechanism underlying the bronchodilator activity of this compound is the opening of ATP-sensitive potassium channels (KATP) in the plasma membrane of airway smooth muscle cells.[1] This action leads to an increase in potassium efflux, causing membrane hyperpolarization. The hyperpolarized state of the cell membrane inhibits the opening of voltage-operated calcium channels (VOCs), thereby reducing the influx of extracellular calcium. The subsequent decrease in intracellular calcium concentration is a key factor in the relaxation of the airway smooth muscle, leading to bronchodilation.[2] The activity of this compound is specifically antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of KATP channels.[3][4] This antagonistic relationship has been a crucial tool in confirming this compound's mechanism of action.
Quantitative Data Presentation
The following tables summarize the quantitative data from initial in vitro studies on this compound's bronchodilator activity.
Table 1: Relaxant Potency of this compound on Guinea Pig Tracheal Smooth Muscle
| Spasmogen | This compound IC50 / pD2 | Reference |
| Spontaneous Tone | pD2: 6.69 | [5] |
| Prostaglandin (B15479496) F2α (PGF2α) | pD2: 6.23 | [5] |
| Prostaglandin D2 (PGD2) | pD2: 6.04 | [5] |
| U46619 (Thromboxane A2 mimetic) | pD2: 6.20 | [5] |
| Leukotriene D4 (LTD4) | pD2: 6.01 | [5] |
| Leukotriene C4 (LTC4) | pD2: 5.82 | [5] |
| Histamine | pD2: 5.88 | [5] |
| Carbachol | - | [3] |
| Antigen-induced (in sensitized tissue) | IC50: 1.73 ± 0.17 µM | [6] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. pD2: The negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect).
Table 2: Relaxant Potency of Levthis compound (B1674936) (BRL 38227 - the active enantiomer of this compound) on Human Bronchial Smooth Muscle
| Spasmogen | Levthis compound EC50 (µM) | Reference |
| Resting Tone | 0.2 - 0.6 | [7] |
| Histamine | 0.2 - 0.6 | [7] |
| Carbachol | 0.2 - 0.6 | [7] |
| Neurokinin A | 0.2 - 0.6 | [7] |
| KCl (20 mM) | 0.2 - 0.6 | [7] |
| KCl (80 mM) | 7.2 | [7] |
EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
Isolated Tracheal Ring Preparation (Guinea Pig)
This in vitro method is fundamental for assessing the direct effects of compounds on airway smooth muscle contractility.
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the trachea is carefully excised and placed in ice-cold Krebs-Henseleit solution.[8]
-
The trachea is cleaned of adherent connective tissue and cut into 2-3 mm wide rings.[8] For some studies, the epithelium may be mechanically removed.[9]
-
The rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[10]
-
-
Tension Measurement:
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.[9]
-
The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bathing solution is changed every 15-20 minutes.[10]
-
-
Experimental Procedure:
-
To induce contraction, a spasmogen such as histamine, carbachol, or prostaglandin is added to the organ bath to achieve a stable submaximal contraction.[3]
-
Once a stable contraction is achieved, this compound is added in a cumulative concentration-dependent manner to elicit relaxation.
-
The relaxant effect is measured as the percentage reversal of the induced tone.
-
To study the mechanism of action, experiments can be repeated in the presence of a KATP channel blocker like glibenclamide.[4]
-
Whole-Cell Patch Clamp Electrophysiology (Airway Smooth Muscle Cells)
This technique allows for the direct measurement of ion channel activity and membrane potential in single airway smooth muscle cells.
-
Cell Isolation:
-
Airway smooth muscle cells are enzymatically dissociated from tracheal tissue.
-
-
Recording Setup:
-
Isolated cells are placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.[11]
-
-
Whole-Cell Configuration:
-
Data Acquisition:
-
In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are measured. This allows for the study of the activity of specific ion channels.
-
In current-clamp mode, the current is held at zero, and changes in the membrane potential are recorded. This is used to measure the hyperpolarizing effect of this compound.[12]
-
This compound is applied to the cell via the perfusion system, and the resulting changes in membrane current or potential are recorded.[13]
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Bronchodilation
Caption: Signaling cascade of this compound-induced bronchodilation.
Experimental Workflow for In Vitro Assessment of Bronchodilator Activity
Caption: Workflow for isolated tracheal ring experiments.
Conclusion
The initial studies on this compound provided a solid foundation for understanding its potential as a novel bronchodilator. Through a combination of in vitro organ bath experiments and electrophysiological techniques, researchers established its mechanism of action via the activation of ATP-sensitive potassium channels in airway smooth muscle. The quantitative data derived from these studies demonstrated its potent relaxant effects against a variety of spasmogens. The detailed experimental protocols developed during this early research have become standard methods for the evaluation of potassium channel openers. This in-depth guide serves as a valuable resource for scientists and researchers in the field of respiratory drug discovery and development, offering a comprehensive overview of the foundational work on this compound's bronchodilator activity.
References
- 1. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antidiabetic sulphonylureas, this compound and their interaction in guinea-pig isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced relaxation of guinea-pig isolated trachealis: antagonism by glibenclamide and by phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIP-121 and this compound, potassium channel openers, preferentially suppress prostanoid-induced contraction of the guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The action of a potassium channel activator, BRL 38227 (lemakalim), on human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Responses to adenosine of isolated transverse or spiral strips of sensitized guinea pig trachea: role of epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation by levthis compound and metabolic inhibition of glibenclamide-sensitive K channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Cromakalim: A Technical Guide to its Core Mechanisms and Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim (B1669624), a potent activator of ATP-sensitive potassium (K-ATP) channels, has emerged as a significant subject of investigation for its neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to shield neurons from ischemic and excitotoxic insults. We will detail the core signaling pathways, present quantitative data from key preclinical studies in clearly structured tables, and provide comprehensive experimental protocols for the methodologies cited. Furthermore, this document includes visualizations of the critical signaling cascades and experimental workflows using the DOT language for Graphviz, offering a clear and concise overview for researchers in the field of neuroprotection and therapeutic development.
Core Mechanism of Action: K-ATP Channel Activation
This compound exerts its neuroprotective effects primarily through the activation of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial metabolic sensors in neurons, linking the cell's energy status to its electrical activity.[2] Under normal physiological conditions, high intracellular ATP levels keep K-ATP channels closed. However, in pathological states such as ischemia, a decrease in the ATP/ADP ratio triggers the opening of these channels.[2]
By opening K-ATP channels, this compound facilitates the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[3] This hyperpolarization increases the threshold for neuronal firing, thereby reducing neuronal excitability. This is a critical neuroprotective mechanism as it counteracts the excessive depolarization and excitotoxicity induced by ischemic conditions and the subsequent over-release of excitatory neurotransmitters like glutamate.[3]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | This compound Concentration | Observed Effect | Reference |
| Primary Rat Neuronal Cultures | Chemical Ischemia (Iodoacetic Acid) | 10 µM | Increased neuronal resistance to injury.[4] | [4] |
| Rat Hippocampal Slices | Depolarization Injury (25 mM KCl) | 300 µM | Significant protection against depolarization injury, with CA1 orthodromic and antidromic population spike amplitude recovering to 94% and 95% respectively, compared to 11% and 13% in untreated slices.[5] | [5] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Insult | This compound Dosage | Observed Effect | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, intraperitoneally | Significantly reduced neurological score and brain hemisphere weight difference.[6] | [6] |
| Rats | Cerebral Ischemia-Reperfusion & Aluminum-Induced Toxicity | 10 mg/kg, intraperitoneally | Significantly reduced neurological score, brain hemisphere weight difference, brain acetylcholinesterase level, and malondialdehyde levels. Also raised Na+/K+ ATPase pump activity and superoxide (B77818) dismutase levels.[6] | [6] |
Signaling Pathways in this compound-Mediated Neuroprotection
The activation of K-ATP channels by this compound initiates a cascade of downstream signaling events that contribute to its neuroprotective effects.
Core Neuroprotective Signaling Pathway
The primary pathway involves the hyperpolarization of the neuronal membrane, which reduces the influx of calcium and inhibits the release of excitatory neurotransmitters.
Core neuroprotective signaling pathway of this compound.
Mitochondrial Protection Pathway
This compound is also known to activate mitochondrial K-ATP (mitoK-ATP) channels. This action helps in preserving mitochondrial function and reducing the production of reactive oxygen species (ROS).
Mitochondrial protection pathway of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound's neuroprotective effects.
In Vitro Model of Chemical Ischemia and Assessment of Neuronal Viability
Objective: To assess the neuroprotective effect of this compound on neuronal cultures subjected to a chemical mimic of ischemia.[3]
Experimental Model: Primary neuronal cultures derived from rats.[3]
Protocol:
-
Cell Culture: Plate primary rat cortical neurons in 96-well plates at a suitable density and culture for at least 7 days to allow for maturation.[4]
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[4]
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM).[3]
-
Pre-treat the neuronal cultures with this compound or vehicle control for 15 minutes.[3]
-
-
Induction of Chemical Ischemia:
-
Reperfusion and Assessment of Cell Viability:
-
After the ischemic insult, remove the iodoacetic acid solution and replace it with fresh, pre-warmed cell culture medium.[3]
-
Allow the cells to "reperfuse" for 1 hour.[3]
-
Trypan Blue Exclusion Assay:
-
Prepare a 0.4% solution of trypan blue in a balanced salt solution (e.g., PBS).[3]
-
Gently aspirate the culture medium and add a 1:1 mixture of the cell suspension and 0.4% trypan blue solution to the cells.[3]
-
Incubate at room temperature for approximately 3 minutes.[3]
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.[3]
-
Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%.[3]
-
-
In vitro chemical ischemia experimental workflow.
In Vivo Model of Cerebral Ischemia-Reperfusion Injury
Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.[3]
Experimental Model: Rats with middle cerebral artery occlusion (MCAO).[3]
Protocol:
-
Animal Preparation:
-
Induction of Ischemia-Reperfusion:
-
Drug Administration:
-
Neurological Assessment:
-
At various time points after reperfusion (e.g., 24 hours, 48 hours), assess the neurological deficit using a standardized scoring system.[4]
-
-
Biochemical Assessments:
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels in brain tissue as an indicator of oxidative stress.[3]
-
Antioxidant Enzyme Activity: Measure superoxide dismutase (SOD) activity in brain tissue to assess the antioxidant capacity.[3]
-
Ion Pump Function: Measure Na+/K+ ATPase pump activity in brain tissue homogenates.[3]
-
Apoptosis: Measure Caspase-3 levels in brain tissue.[3]
-
References
- 1. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective-Efficacy-of-the-Mitochondrial-ATP-Sensitive-Potassium-Channel-Opener--Chromakalim-Against-Depolarization-Injury-to-CA1-Pyramidal-Neurons-in-Rat-Hippocampal-Slices [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cromakalim in Isolated Cardiac Myocyte Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim (B1669624) is a well-characterized potassium channel opener that selectively activates ATP-sensitive potassium channels (K-ATP channels). In cardiac myocytes, the opening of these channels leads to an increase in potassium efflux, which hyperpolarizes the cell membrane and shortens the duration of the action potential. These effects have significant consequences for the electrophysiological properties, intracellular calcium handling, and contractility of cardiac muscle cells. These application notes provide detailed protocols for the use of this compound in experiments with isolated cardiac myocytes, along with expected outcomes and data presentation.
Mechanism of Action
This compound directly binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex in the sarcolemma of cardiac myocytes. This binding increases the open probability of the channel, leading to an enhanced outward potassium current (I_K(ATP)). The increased potassium efflux accelerates the repolarization phase of the cardiac action potential, thereby shortening its duration.
Signaling Pathway of this compound in Cardiac Myocytes
Application Notes and Protocols: Cromakalim Dose-Response in Rat Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the dose-response relationship of cromakalim (B1669624), a potent ATP-sensitive potassium (K-ATP) channel opener, in isolated rat aortic rings. This ex vivo model is a fundamental tool in cardiovascular research for assessing the vasorelaxant properties of pharmacological agents.
Introduction
This compound is a benzopyran derivative known for its antihypertensive effects, which are primarily mediated through the opening of K-ATP channels in vascular smooth muscle cells.[1] This action leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.[1][2] The rat aortic ring preparation is a classic and reliable method to investigate the direct effects of vasoactive compounds on vascular tone, independent of systemic physiological responses.[3]
Quantitative Data Summary
The following table summarizes the typical dose-dependent vasorelaxant effects of this compound on pre-contracted rat aortic rings. Data are compiled from multiple studies to provide a representative overview. The potency of this compound, indicated by its EC50 value (the concentration required to produce 50% of the maximum response), can vary depending on the pre-constricting agent used and the experimental conditions.
| This compound Concentration (M) | Typical Vasorelaxation (%) | Key Observations |
| 1 x 10⁻⁸ | Minimal to no relaxation | Threshold concentration |
| 1 x 10⁻⁷ | ~10-20% | Onset of vasorelaxant effect[1] |
| 3 x 10⁻⁷ | ~30-50% | |
| 1 x 10⁻⁶ | ~60-80% | |
| 3 x 10⁻⁶ | ~80-95% | Approaching maximal response |
| 1 x 10⁻⁵ | >95% | Typically produces maximal relaxation[4] |
| EC50 | ~15-40 nM | Against contractions induced by agents like KCl (25 mM) or noradrenaline.[5] |
| Emax | ~100% | This compound is a full agonist, capable of inducing complete relaxation of pre-contracted aortic rings. |
Note: The exact values can be influenced by factors such as the strain of the rat, the specific segment of the aorta used, and the contractile agent employed.
Experimental Protocols
This section details the methodology for preparing rat aortic rings and generating a cumulative dose-response curve for this compound.
Materials and Reagents
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (in mM): NaCl 118.0, KCl 4.7, NaHCO₃ 25.0, CaCl₂ 1.8-2.5, NaH₂PO₄ 1.2, MgSO₄ 1.2, Dextrose 11.0[6][7]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phenylephrine (B352888) (or Potassium Chloride) for pre-contraction
-
This compound
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Distilled water
-
Standard laboratory dissection tools
-
Organ bath system with isometric force transducers
Protocol for Preparation of Rat Aortic Rings
-
Animal Euthanasia and Aorta Excision : Euthanize the rat via an approved method, such as CO₂ inhalation followed by cervical dislocation.[8] Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.
-
Cleaning and Sectioning : Immediately place the excised aorta into a petri dish filled with ice-cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue.[6] Cut the aorta into rings of approximately 3-5 mm in length.[6][8]
-
Endothelium Removal (Optional) : To study endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.[3]
-
Mounting the Rings : Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[8] The chamber should be maintained at 37°C and continuously gassed with carbogen.[3]
-
Equilibration : Allow the aortic rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams.[7][8] During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
Protocol for Generating a this compound Dose-Response Curve
-
Viability and Endothelium Integrity Check :
-
Induce a contraction with a high concentration of KCl (e.g., 70-80 mM) to check the viability of the smooth muscle.
-
After washing and re-equilibration, pre-contract the rings with phenylephrine (e.g., 10⁻⁶ M).[9]
-
Once a stable contraction plateau is reached, add acetylcholine (e.g., 10⁻⁶ M) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, relaxation should be absent.[6]
-
Wash the rings thoroughly to return to baseline tension.
-
-
Pre-contraction : Induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 25 mM).[9][10] This sustained contraction will serve as the 100% reference point against which relaxation is measured.
-
Cumulative Addition of this compound : Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁸ M to 10⁻⁵ M).[7] Allow the response to stabilize at each concentration before adding the next.
-
Data Recording and Analysis : Record the changes in isometric tension continuously. Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC50 and Emax values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and the experimental workflow.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for generating a dose-response curve.
Conclusion
The this compound dose-response curve in rat aortic rings is a robust and informative assay for characterizing K-ATP channel modulators. The protocols and data presented herein provide a solid foundation for researchers to investigate the vascular effects of this compound and other similar compounds. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hyperpolarizing action of this compound on the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levthis compound and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological study of the mechanisms involved in the vasodilator effect produced by the acute application of triiodothyronine to rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilator effects of this compound and HA 1077 in diabetic rat aorta | Swiss Medical Weekly [smw.ch]
- 8. mdpi.com [mdpi.com]
- 9. e-century.us [e-century.us]
- 10. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cromakalim in Cerebral Vasospasm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral vasospasm, a delayed and sustained narrowing of cerebral arteries, is a major cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (SAH). The underlying pathophysiology involves the release of vasoconstrictive substances from the subarachnoid blood clot, leading to reduced cerebral blood flow and potential ischemic neurological deficits. One promising therapeutic strategy involves the opening of potassium channels in the vascular smooth muscle of cerebral arteries to induce vasodilation.
Cromakalim (B1669624) is a potent ATP-sensitive potassium (K-ATP) channel opener. Its application in preclinical models of cerebral vasospasm has demonstrated significant efficacy in attenuating the narrowing of cerebral arteries. These application notes provide a detailed overview of the use of this compound in established rabbit and rat models of SAH-induced cerebral vasospasm, including comprehensive experimental protocols, quantitative data, and a summary of the underlying signaling pathways.
Mechanism of Action
This compound exerts its vasodilatory effect by selectively opening K-ATP channels located on the plasma membrane of vascular smooth muscle cells.[1][2] The predominant subtype in cerebral arteries is thought to be Kir6.1/SUR2B.[3][4][5] This activation leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. The change in membrane potential inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle, counteracting the vasoconstrictive stimuli present after SAH, such as oxyhemoglobin and endothelin-1 (B181129).[6][7][8]
Quantitative Data Summary
The efficacy of this compound in attenuating cerebral vasospasm has been quantified in various experimental settings. The following tables summarize key findings from preclinical studies.
Table 1: Systemic (Intravenous) Administration of this compound in a Rabbit SAH Model
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Schedule | Outcome Measure | Result | Reference |
| Rabbit | SAH + Vehicle | - | Twice daily for 48h | Basilar Artery Luminal Area | Significant Vasospasm | [9][10] |
| Rabbit | SAH + this compound | 0.03 | Twice daily for 48h | Basilar Artery Luminal Area | No significant attenuation | [9][10] |
| Rabbit | SAH + this compound | 0.1 | Twice daily for 48h | Basilar Artery Luminal Area | Significant attenuation | [9][10] |
| Rabbit | SAH + this compound | 0.3 | Twice daily for 48h | Basilar Artery Luminal Area | Significant attenuation | [9][10] |
Table 2: Local (Intrathecal) Administration of this compound in a Rat SAH Model
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Method | Outcome Measure | Result (% of sham) | Reference |
| Rat (Double Hemorrhage) | SAH only | - | - | Basilar Artery Lumen Patency | 65 ± 12% | [3] |
| Rat (Double Hemorrhage) | SAH + this compound/Hyaluronan Implant | 0.055 | Controlled-release implant | Basilar Artery Lumen Patency | 94 ± 8% | [3] |
| Rat (Double Hemorrhage) | SAH + this compound only (low dose) | - | Direct injection | Basilar Artery Lumen Patency | 64 ± 9% | [3] |
| Rat (Double Hemorrhage) | SAH + this compound only (high dose) | - | Direct injection | Basilar Artery Lumen Patency | 66 ± 7% | [3] |
Experimental Protocols
Detailed methodologies for the application of this compound in cerebral vasospasm models are provided below. These protocols are based on established and cited literature.
Protocol 1: Rabbit Model of SAH and Systemic this compound Administration
This protocol is adapted from studies utilizing a single injection of autologous blood into the cisterna magna of rabbits.[9][10]
Materials:
-
New Zealand White rabbits (3-4 kg)
-
Anesthesia: Ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg), intramuscularly
-
Sterile syringes and needles (25-gauge)
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and phosphate-buffered saline)[11]
-
Perfusion-fixation solution (e.g., 4% paraformaldehyde in phosphate (B84403) buffer)
-
Histology equipment (microtome, slides, stains like hematoxylin (B73222) and eosin)
-
Image analysis software
Procedure:
-
Anesthesia and Blood Collection: Anesthetize the rabbit. Under sterile conditions, collect approximately 2.5 ml of autologous blood from the central ear artery.
-
SAH Induction: Place the rabbit in a stereotaxic frame with the head flexed. Perform a percutaneous puncture of the cisterna magna with a 25-gauge needle. After confirming the presence of cerebrospinal fluid, inject 1 ml of the collected blood into the cisterna magna over 1 minute.
-
This compound Administration:
-
Prepare this compound solution in the chosen vehicle.
-
One hour after SAH induction, administer the first intravenous injection of this compound (e.g., 0.1 or 0.3 mg/kg) or vehicle.
-
Continue with twice-daily intravenous injections for the duration of the experiment (e.g., 48 hours).
-
-
Neurological Assessment (Optional): At defined time points, assess neurological function using a validated scoring system for rabbits.[12][13] This can include evaluation of posture, righting reflex, and motor function.
-
Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 48 hours), euthanize the animal via perfusion-fixation with an appropriate fixative.
-
Vasospasm Assessment:
-
Carefully dissect the basilar artery.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Stain sections with hematoxylin and eosin.
-
Capture images of the arterial cross-sections and measure the luminal cross-sectional area using image analysis software.
-
Protocol 2: Rat "Double Hemorrhage" SAH Model and Local this compound Administration
This protocol is based on the rat double hemorrhage model, which is known to induce a more sustained vasospasm.[3][14][15]
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
Anesthesia: Ketamine/Xylazine cocktail
-
Sterile syringes and needles (30-gauge)
-
This compound
-
Hyaluronan (for controlled-release implant)
-
Perfusion-fixation and histology supplies as in Protocol 1
Procedure:
-
First Hemorrhage: Anesthetize the rat and place it in a stereotaxic frame. Puncture the cisterna magna and inject 0.2-0.3 ml of autologous blood.
-
Second Hemorrhage: 48 hours after the first injection, repeat the procedure.
-
This compound Administration (Controlled-Release):
-
Prepare the this compound-hyaluronan implant by coupling this compound to a viscous hyaluronan carrier (e.g., 15% by weight).
-
30 minutes after the second SAH induction, intrathecally implant the this compound/hyaluronan formulation in the area of the cisterna magna.
-
-
Post-operative Care and Monitoring: Monitor the animals for recovery and any neurological deficits.
-
Euthanasia and Tissue Collection: On day 5 or 7 post-initial SAH, euthanize the rats by perfusion-fixation.
-
Vasospasm Assessment: Perform morphometric analysis of the basilar artery as described in Protocol 1.
Conclusion
This compound has been robustly demonstrated to be an effective agent for attenuating cerebral vasospasm in preclinical models. Its mechanism of action via the activation of K-ATP channels in vascular smooth muscle provides a clear rationale for its therapeutic potential. The protocols and data presented here offer a comprehensive guide for researchers investigating novel treatments for cerebral vasospasm and for professionals in drug development exploring the therapeutic utility of potassium channel openers. The use of standardized and well-characterized animal models, such as the rabbit and rat SAH models, is crucial for the reliable evaluation of such compounds.
References
- 1. Ultrasound guided double injection of blood into cisterna magna: a rabbit model for treatment of cerebral vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]
- 5. The role of KATP channels in cerebral ischemic stroke and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxyhemoglobin as the principal cause of cerebral vasospasm: a holistic view of its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of disease: roles of nitric oxide and endothelin-1 in delayed cerebral vasospasm produced by aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of hemoglobin and the pathogenesis of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Systemic administration of the potassium channel activator this compound attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurological Assessment Scores in Rabbit Embolic Stroke Models [openneurologyjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental subarachnoid hemorrhage: double cisterna magna injection rat model--assessment of delayed pathological effects of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Low Mortality Rat Model to Assess Delayed Cerebral Vasospasm After Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Cromakalim in Conscious Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim (B1669624) is a potent vasodilator that functions as an ATP-sensitive potassium (K-ATP) channel opener. Its action leads to the hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. These application notes provide detailed protocols for the administration of this compound to conscious hypertensive rats, a common preclinical model for studying hypertension. The provided methodologies for intravenous, intraperitoneal, and oral administration are intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation
The following table summarizes the quantitative effects of this compound on blood pressure in hypertensive rats, as reported in various studies.
| Route of Administration | Dose | Rat Strain | Change in Blood Pressure (mmHg) | Reference |
| Intravenous (i.v.) | 100 - 200 µg/kg | Hypoxic Hypertensive Wistar Rats | Dose-dependent decrease in mean pulmonary arterial pressure | [1] |
| Intravenous (i.v.) | 0.1, 0.3, 1.0 mg/kg | Saline-diuresed Wistar Rats | Mean arterial pressure dropped to 50% of control | [2] |
| Intraperitoneal (i.p.) | 0.1, 0.5, 1.0 mg/kg | Rats | Dose-dependent reduction in food intake (blood pressure not specified) | [3] |
Note: Data on the precise mmHg reduction in systolic and diastolic blood pressure in conscious spontaneously hypertensive rats (SHR) is limited in the reviewed literature. The provided data is from various rat models of hypertension or normotensive rats under specific conditions.
Experimental Protocols
Protocol 1: Intravenous (i.v.) Administration of this compound
This protocol details the procedure for administering this compound via intravenous injection to a conscious, restrained rat.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a solution containing a solubilizing agent if necessary)
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle attached to a 1 mL syringe
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in the chosen sterile vehicle. Ensure complete dissolution. The final concentration should be calculated based on the desired dose and an injection volume of approximately 1 mL/kg.
-
-
Animal Preparation:
-
Acclimatize the rat to the experimental room and handling for several days prior to the experiment.
-
On the day of the experiment, place the rat in a suitable restrainer.
-
Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the tail veins, making them more accessible for injection.
-
-
Intravenous Injection:
-
Wipe the lateral tail vein with a 70% ethanol-soaked gauze pad.
-
Carefully insert the needle (bevel up) into the dilated tail vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage.
-
Monitor the animal for any adverse reactions.
-
Measure blood pressure at predetermined time points using a non-invasive tail-cuff method or via a previously implanted telemetry device.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
This protocol outlines the steps for administering this compound via intraperitoneal injection.
Materials:
-
This compound
-
Vehicle (e.g., sterile distilled water or saline)
-
23-25 gauge needle attached to a 1 mL syringe
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. For intraperitoneal injection, this compound can be dissolved in sterile distilled water.
-
-
Animal Handling and Injection Site Identification:
-
Gently restrain the rat, exposing its abdomen. The rat can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
-
Intraperitoneal Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn back).
-
Inject the this compound solution.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress.
-
Measure blood pressure at specified intervals.
-
Protocol 3: Oral Gavage (p.o.) Administration of this compound
This protocol describes the administration of this compound directly into the stomach using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose, or a suitable solubilizing agent like polyethylene (B3416737) glycol)
-
Straight or curved ball-tipped gavage needle (16-18 gauge for adult rats)
-
1 mL syringe
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare the this compound formulation. If this compound is poorly soluble in water, a suspension can be made using a vehicle like 0.5% carboxymethylcellulose.
-
-
Animal Restraint and Measurement:
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth for the gavage needle. Mark this depth on the needle.
-
-
Oral Gavage:
-
Moisten the tip of the gavage needle with water or the vehicle.
-
Gently insert the needle into the rat's mouth, passing it over the tongue and down the esophagus to the pre-marked depth. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer the this compound formulation slowly.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and observe for any signs of respiratory distress or discomfort.
-
Monitor blood pressure at designated time points.
-
Mandatory Visualizations
Caption: Experimental workflow for administering this compound to conscious hypertensive rats.
Caption: Signaling pathway of this compound-induced vasodilation.
References
- 1. [Effect of levthis compound and this compound on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on micturition function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of food intake in rats by the K+ channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cromakalim in Ex Vivo Human Anterior Segment Perfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cromakalim (B1669624), an ATP-sensitive potassium (KATP) channel opener, in ex vivo human anterior segment perfusion culture systems. This model is a critical tool for studying aqueous humor dynamics and evaluating the potential of novel therapeutic agents for glaucoma. The protocols detailed below are based on established methodologies and published research findings.
Introduction
Elevated intraocular pressure (IOP) is the primary modifiable risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] The conventional outflow pathway, encompassing the trabecular meshwork and Schlemm's canal, is the primary site of resistance to aqueous humor outflow and a key target for glaucoma therapeutics. This compound has been identified as a potent ocular hypotensive agent that lowers IOP by increasing the outflow facility of the conventional outflow pathway.[3]
Ex vivo human anterior segment perfusion culture is a valuable model system that mimics the physiological flow of aqueous humor, allowing for the real-time evaluation of drug effects on IOP and outflow facility.[4] This system maintains the viability of the anterior segment tissues for extended periods, enabling detailed histological and molecular analyses.[4]
Mechanism of Action
This compound is a benzopyran compound that functions as a prototypical ATP-sensitive potassium (KATP) channel opener.[1] KATP channels are present in the trabecular meshwork and, when activated, are believed to influence cellular events that regulate aqueous humor outflow.[5][6][7][8] Specifically, this compound's ocular hypotensive effect is mediated through the activation of KATP channels containing the Kir6.2 subunit.[1][2] This activation leads to an increase in outflow facility, thereby reducing intraocular pressure.[1] Studies have shown that this effect is additive when used in combination with other common glaucoma medications like latanoprost.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intraocular pressure and outflow facility in ex vivo human anterior segment perfusion culture, as reported in the literature.
Table 1: Effect of 2 µM this compound on Intraocular Pressure (IOP) in Ex Vivo Human Anterior Segment Perfusion
| Treatment Group (n=9) | Baseline IOP (mmHg ± SD) at 0 hours | IOP (mmHg ± SD) at 24 hours | Percent Reduction in IOP | p-value |
| 2 µM this compound | 19.33 ± 2.78 | 13.22 ± 2.64 | 31.61% | <0.001 |
| Vehicle (DMSO) | 15.89 ± 5.33 | 15.56 ± 4.88 | No significant change | 0.89 |
Data sourced from Roy Chowdhury et al., 2015.[1][3]
Table 2: Effect of 2 µM this compound on Outflow Facility in Ex Vivo Human Anterior Segment Perfusion
| Treatment Group | Baseline Outflow Facility (µl/min/mmHg ± SD) at 0 hours | Outflow Facility (µl/min/mmHg ± SD) at 24 hours | Percent Increase in Outflow Facility | p-value |
| 2 µM this compound | 0.13 ± 0.02 | 0.20 ± 0.04 | 48.99% | <0.05 |
Data reflects an increase in 8 out of 9 eye pairs treated. Sourced from Roy Chowdhury et al., 2015.[1]
Table 3: Dose-Response of this compound on Intraocular Pressure (IOP) in Ex Vivo Human Anterior Segment Perfusion (24-hour treatment)
| This compound Concentration | Number of Pairs (n) | Baseline IOP (mmHg ± SD) | IOP at 24 hours (mmHg ± SD) | Outcome |
| 0.02 µM | 5 | 16.40 ± 2.07 | No consistent change | No consistent pressure change |
| 0.2 µM | 3 | Not specified | No consistent change | No consistent pressure change |
| 2.0 µM | 9 | 19.33 ± 2.78 | 13.22 ± 2.64 | Significant pressure decrease |
Data sourced from Roy Chowdhury et al., 2015.[1][3]
Experimental Protocols
I. Preparation of this compound Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol for 2 mM this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 2 mM.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Working Solutions (e.g., 2 µM):
-
Thaw an aliquot of the 2 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in sterile DMEM to reach the desired final concentration (e.g., 2 µM, 0.2 µM, 0.02 µM).[1] For example, to prepare a 2 µM working solution, dilute the 2 mM stock solution 1:1000 in DMEM.
-
Prepare a vehicle control solution by diluting DMSO in DMEM at the same final concentration as in the this compound working solution.[1]
II. Ex Vivo Human Anterior Segment Perfusion Culture
Materials:
-
Human donor eyes (obtained from an eye bank in accordance with the Declaration of Helsinki)
-
Sterile dissection tools (scalpel, scissors, forceps)
-
Modified Petri dish for perfusion culture
-
Syringe pump
-
Pressure transducer
-
Perfusion medium (DMEM supplemented with appropriate antibiotics)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Anterior Segment Dissection:
-
Obtain human donor eyes and perform dissections under sterile conditions.
-
Make a circumferential incision posterior to the limbus to separate the anterior segment.
-
Carefully remove the iris and lens.
-
Gently wash the anterior segment with sterile PBS.
-
-
Mounting and Perfusion Setup:
-
Mount the dissected anterior segment onto a modified perfusion culture dish.
-
Connect the dish to a perfusion system consisting of a syringe pump and a pressure transducer.
-
Perfuse the anterior segment with culture medium at a constant flow rate, typically 2.5 µL/min, to mimic the natural rate of aqueous humor production.[4]
-
-
Stabilization:
-
Allow the system to stabilize to achieve a stable baseline pressure. This may take several hours.
-
-
Drug Administration:
-
Once a stable baseline is achieved, introduce the this compound working solution into the perfusion medium of the experimental eye.
-
Introduce the vehicle control solution into the contralateral eye's perfusion medium.
-
The drug and vehicle can be introduced via an anterior chamber exchange using a gravity-driven, constant pressure method over a period of approximately 5 minutes.[1]
-
-
Data Acquisition:
-
Continuously monitor and record the intraocular pressure in both eyes for the duration of the experiment (e.g., 24 hours).[1]
-
Outflow facility can be calculated from the pressure and flow rate data using the Goldman equation.
-
-
Post-Experiment Analysis:
Visualizations
Signaling Pathway of this compound in Trabecular Meshwork
Caption: Signaling pathway of this compound in the trabecular meshwork.
Experimental Workflow for Ex Vivo Human Anterior Segment Perfusion
Caption: Experimental workflow for this compound application.
References
- 1. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener this compound in Human and Murine Experimental Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener this compound in Human and Murine Experimental Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener this compound in Human and Murine Experimental Model Systems | PLOS One [journals.plos.org]
- 4. Human Anterior Segment Perfusion Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 5. ATP-Sensitive Potassium (KATP) Channel Activation Decreases Intraocular Pressure in the Anterior Chamber of the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP-sensitive potassium (KATP) channel activation decreases intraocular pressure in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cromakalim Instability in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cromakalim (B1669624) instability in experimental solutions. By following these guidelines, researchers can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in my physiological buffer. What should I do?
A1: Precipitation of this compound in aqueous solutions, especially at physiological pH (around 7.4), is a common issue due to its low water solubility. Here are several steps to troubleshoot and prevent precipitation:
-
Solvent Choice: Ensure your initial stock solution is prepared in 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO.
-
Step-wise Dilution: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your physiological buffer. This gradual decrease in DMSO concentration can help keep this compound in solution.
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup to minimize solvent effects on your biological system. Most cell types can tolerate this concentration without adverse effects.[1]
-
Sonication: If you observe slight precipitation, gentle sonication of the final diluted solution may help to redissolve the compound.
-
Working Solution Preparation: It is highly recommended to prepare fresh working solutions from your DMSO stock immediately before each experiment to minimize the time this compound is in an aqueous environment where it is less stable.
Q2: I am not observing the expected physiological effect of this compound in my experiment. Could this be due to compound instability?
A2: Yes, a lack of biological activity can be a strong indicator of this compound degradation. Here’s how to address this issue:
-
Freshly Prepared Solutions: As mentioned, always use freshly prepared working solutions. The stability of this compound in aqueous media can be limited.
-
Storage of Stock Solutions: Ensure your this compound stock solution in DMSO is stored correctly. For long-term storage, aliquots should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] Avoid repeated freeze-thaw cycles.
-
Protect from Light: this compound powder and solutions should be protected from direct sunlight.[2] Photodegradation can lead to a loss of potency.
-
pH of the Medium: While specific data on this compound's pH-dependent degradation is limited, many compounds exhibit pH-sensitive stability. If your experimental buffer has a pH significantly different from neutral, consider it a potential factor and minimize the pre-incubation time of this compound in that buffer.
Q3: What is the recommended procedure for preparing this compound stock and working solutions?
A3: Following a standardized protocol for solution preparation is crucial for consistent results.
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 100% DMSO to the desired concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 286.33 g/mol , dissolve 2.86 mg in 1 mL of DMSO).
-
Ensure the powder is completely dissolved. Gentle vortexing or sonication can be used if necessary.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
-
-
Working Solution (e.g., 10 µM in Physiological Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed physiological buffer to reach the final desired concentration immediately before application to your experimental system.
-
Ensure the final concentration of DMSO is below 0.5%.
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in working solution | Low aqueous solubility of this compound, especially at physiological pH. | - Prepare fresh working solutions immediately before use.- Use a step-wise dilution method.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Consider gentle sonication of the final solution. |
| Inconsistent or no biological effect | Degradation of this compound in the experimental solution. | - Verify the proper storage of the DMSO stock solution (-20°C or -80°C, protected from light).- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare working solutions fresh for each experiment.- Minimize the time the this compound working solution is at room temperature and exposed to light. |
| High variability between experiments | Inconsistent preparation of this compound solutions or degradation during the experiment. | - Standardize the solution preparation protocol across all experiments.- Ensure consistent timing between the preparation of the working solution and its application.- Protect experimental setups from direct light exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 286.33 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Incubate a this compound solution in a mild acidic solution (e.g., 0.1 N HCl) at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Basic Hydrolysis: Incubate a this compound solution in a mild basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a this compound solution to a controlled light source (UV and/or visible light) for a specified duration, with a dark control sample stored under the same conditions.
-
Thermal Degradation: Store a this compound solution at an elevated temperature (e.g., 60°C) for a defined period, with a control sample at the recommended storage temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a suitable mobile phase and detector (e.g., UV detector).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound in each sample.
-
Calculate the percentage of this compound remaining over time for each stress condition.
-
Identify and, if possible, characterize any significant degradation peaks that appear in the chromatograms.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Signaling pathway of this compound in a smooth muscle cell.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
References
potential off-target effects of cromakalim in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of cromakalim (B1669624) in neuronal cultures. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in neuronal cultures.
Issue 1: Unexpected Changes in Neuronal Firing Rate or Excitability Unrelated to KATP Channel Opening
-
Possible Cause: At concentrations typically used to activate ATP-sensitive potassium (KATP) channels (50-300 µM), this compound can exert off-target effects on other voltage-gated potassium channels, altering neuronal excitability. In hippocampal CA1 neurons, this compound has been observed to depress the delayed rectifier potassium current (IDR) and potentiate a D-like, slowly-inactivating outward current.[1]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration of this compound required to activate KATP channels in your specific neuronal culture. This can help minimize off-target effects.
-
Electrophysiological Characterization: Use whole-cell voltage-clamp electrophysiology to isolate and characterize the effects of this compound on different potassium currents in your neuronal population. This will help to identify any off-target modulation of channels such as the delayed rectifier or D-type potassium channels.
-
Pharmacological Tools: Utilize specific blockers for other potassium channels in conjunction with this compound to dissect its on-target versus off-target effects. For example, use a low concentration of 4-aminopyridine (B3432731) (4-AP) to block D-type channels or tetraethylammonium (B1195904) (TEA) for delayed rectifier channels and observe if the unexpected effects of this compound are mitigated.
-
Issue 2: this compound Fails to Elicit a Response or Has an Inhibitory Effect
-
Possible Cause 1: Low Intracellular ATP Levels: The channel-opening activity of this compound on KATP channels is dependent on the presence of intracellular ATP. In the absence of ATP, this compound may not be able to open KATP channels and in some cell types, has been shown to have an inhibitory effect.
-
Troubleshooting Steps:
-
Maintain Cellular Health: Ensure your neuronal cultures are healthy and metabolically active to maintain physiological intracellular ATP levels. Refer to best practices for primary neuronal culture maintenance.
-
ATP in Patch Pipette: For whole-cell patch-clamp experiments, include ATP in your intracellular pipette solution (typically 2-5 mM) to ensure the proper functioning of KATP channels and to observe the intended effects of this compound.
-
-
Possible Cause 2: KATP Channel Subunit Composition: The efficacy of this compound can depend on the specific subunit composition of the KATP channels expressed in your neuronal culture. For instance, this compound is a more potent opener of KATP channels containing Kir6.1/SUR2 subunits compared to those with Kir6.2/SUR1 subunits.[2]
-
Troubleshooting Steps:
-
Literature Review: Research the known KATP channel subunit expression in your specific neuronal cell type (e.g., cortical, hippocampal, dopaminergic neurons).
-
Alternative KATP Channel Openers: If your neurons primarily express Kir6.2/SUR1 channels, consider using alternative KATP channel openers such as diazoxide (B193173) or pinacidil, which have a different subunit sensitivity profile.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in neuronal cultures?
A1: Besides its primary action on ATP-sensitive potassium (KATP) channels, this compound has been shown to modulate other voltage-gated potassium channels in neurons. In hippocampal CA1 neurons, this compound (at concentrations of 50-300 µM) can depress the delayed rectifier potassium current (IDR) and potentiate a D-like, slowly-inactivating outward current.[1] These effects can alter neuronal firing patterns and excitability independently of KATP channel activation.
Q2: Why is intracellular ATP important for this compound's action?
A2: The mechanism by which this compound opens KATP channels is dependent on the presence of intracellular ATP. It is thought that this compound's binding to the sulfonylurea receptor (SUR) subunit of the KATP channel allosterically modifies the channel's sensitivity to ATP, thereby promoting the open state even in the presence of inhibitory concentrations of ATP. In the complete absence of ATP, this compound may be unable to induce channel opening.
Q3: Can this compound induce neuroprotection through off-target effects?
A3: While the primary neuroprotective effects of this compound are attributed to the opening of mitochondrial KATP (mitoKATP) channels, which reduces excitotoxicity and mitochondrial dysfunction, it is plausible that its modulation of other potassium channels could contribute to its overall effect on neuronal survival. For example, by potentiating the D-like current, this compound could contribute to membrane hyperpolarization, reducing overall excitability. However, the neuroprotective effects are often blocked by the KATP channel antagonist glibenclamide, suggesting the primary mechanism is on-target.[3]
Q4: What concentrations of this compound are recommended for neuronal culture experiments?
A4: The effective concentration of this compound can vary depending on the neuronal cell type and the specific KATP channel subunit composition. Generally, concentrations in the range of 10-100 µM are used to activate KATP channels.[4] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup, balancing on-target efficacy with potential off-target effects.
Quantitative Data on this compound Effects
| Parameter | Target/Off-Target | Neuronal Type | Concentration | Observed Effect | Reference |
| On-Target Effect | |||||
| KATP Channel Activation | ATP-sensitive K+ Channel | Cultured Rat Hippocampal Neurons | 100 µM | Stimulation of flickery single channels (unitary conductance ~26 pS) | [5] |
| Off-Target Effects | |||||
| Delayed Rectifier K+ Current (IDR) | Voltage-gated K+ Channel | Rat Hippocampal CA1 Neurons | 50-300 µM | Depression of outward current by 42 ± 11% | [1] |
| D-like, Slowly-inactivating Outward Current | Voltage-gated K+ Channel | Rat Hippocampal CA1 Neurons | 50-300 µM | Potentiation of outward current by 88 ± 31% | [1] |
| Sustained Voltage-Dependent Outward Current | Voltage-gated K+ Channel | Cultured Rat Hippocampal Neurons | 10-500 µM | Dose-dependent increase (half-maximal facilitation at 40 µM, maximal at 100 µM) | [4] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol provides a general guideline for establishing primary neuronal cultures. Specific details may need to be optimized for the neuronal type of interest.
-
Coat Culture Surface: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at room temperature. For enhanced attachment, a secondary coating of laminin (B1169045) (5 µg/mL in PBS) can be applied for 2 hours at 37°C.
-
Tissue Dissection: Dissect the desired brain region (e.g., hippocampus, cortex) from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection buffer (e.g., Hibernate-E).
-
Dissociation: Mince the tissue and enzymatically digest with trypsin (0.05%) or papain for 15-20 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin), and plate the cells onto the coated culture surface at a desired density.
-
Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Perform partial media changes every 2-3 days.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Measure Off-Target Effects
This protocol outlines the procedure for recording delayed rectifier (IDR) and D-like potassium currents in cultured neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH). To block synaptic transmission and other currents, add tetrodotoxin (B1210768) (TTX, 0.5 µM), and CdCl2 (200 µM).
-
Internal Solution (in mM): 140 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
-
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for IDR:
-
Hold the neuron at -70 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments for 500 ms (B15284909).
-
Record the outward currents. IDR is a sustained outward current that activates at depolarized potentials.
-
-
Voltage-Clamp Protocol for D-like Current:
-
Hold the neuron at -90 mV.
-
Apply a prepulse to -10 mV for 100 ms to inactivate transient A-type currents.
-
Then, apply a series of depolarizing voltage steps from -60 mV to +20 mV in 10 mV increments for 500 ms.
-
The D-like current is a slowly inactivating outward current.
-
-
This compound Application: After obtaining baseline recordings, perfuse the bath with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocols to observe its effects on the currents.
Visualizations
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. Actions of this compound on outward currents of CA1 neurones in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K(ATP) channel openers protect mesencephalic neurons against MPP+-induced cytotoxicity via inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRL 34915 (this compound) enhances voltage-dependent K+ current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyburide-sensitive K+ channels in cultured rat hippocampal neurons: activation by this compound and energy-depleting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glibenclamide Reversal of Cromakalim Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the reversal of cromakalim's effects by glibenclamide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for This compound (B1669624) and glibenclamide?
A1: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (K-ATP) channels.[1] By opening these channels, it increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane.[1][2] This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and causing smooth muscle relaxation (vasodilation).[2] Glibenclamide is a sulfonylurea drug that acts as a selective blocker of K-ATP channels.[3][4] It non-competitively inhibits the channel, thereby preventing this compound-induced hyperpolarization and reversing its relaxant effects.[1]
Q2: In which experimental models has the reversal of this compound's effects by glibenclamide been demonstrated?
A2: The antagonistic relationship between glibenclamide and this compound has been documented in a variety of in vitro and in vivo models, including:
-
Isolated Tissues: Rat isolated thoracic aortic rings, rat isolated portal veins, and guinea-pig urinary bladder smooth muscle.[5][6]
-
Isolated Cells: Cardiac myocytes and insulin-secreting cells.[3][7]
-
In Vivo Studies: Conscious rats and pentobarbital-anesthetized rats.[5][8]
Q3: Is the reversal of this compound's effects by glibenclamide always complete?
A3: The extent of reversal can be concentration-dependent. In many studies, glibenclamide can fully abolish the effects of this compound, particularly when appropriate concentrations of both drugs are used.[5][8] However, some studies suggest that at higher concentrations of this compound, the inhibitory effect of glibenclamide may be overcome.[6] Additionally, the sensitivity of K-ATP channels to glibenclamide can be influenced by intracellular factors, potentially affecting the degree of reversal.[9]
Troubleshooting Guide
Issue 1: Glibenclamide fails to reverse this compound-induced relaxation in our isolated aortic ring preparation.
-
Possible Cause 1: Inappropriate Drug Concentrations. The relative concentrations of this compound and glibenclamide are crucial. If the this compound concentration is too high, it may surmount the blocking effect of glibenclamide.
-
Solution: Refer to the quantitative data tables below for typical effective concentration ranges. Consider performing a concentration-response curve for both this compound and glibenclamide to determine the optimal concentrations for your specific experimental conditions. In rat aortic rings, this compound-induced relaxation is typically observed in the 3 x 10⁻⁷ to 3 x 10⁻⁵ M range, with glibenclamide effectively inhibiting these effects at concentrations of 10⁻⁶ to 10⁻⁵ M.[5]
-
-
Possible Cause 2: Drug Insolubility. Glibenclamide has poor water solubility. If not properly dissolved, its effective concentration in the organ bath will be lower than intended.
-
Solution: Ensure that glibenclamide is fully dissolved in a suitable solvent (e.g., DMSO) before being added to the experimental buffer. Remember to include a vehicle control to account for any effects of the solvent itself.
-
-
Possible Cause 3: Different K-ATP Channel Subtypes. The tissue you are using may express K-ATP channel subtypes with lower sensitivity to glibenclamide.
-
Solution: Review the literature to confirm the expected K-ATP channel subtypes in your tissue of interest. Different sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, SUR2B) confer varying sensitivities to glibenclamide.[10]
-
Issue 2: We observe a transient reversal of this compound's effects by glibenclamide, but the relaxation returns over time.
-
Possible Cause 1: Drug Instability or Metabolism. Glibenclamide or this compound may be degrading or being metabolized in your preparation over the course of the experiment.
-
Solution: Minimize the duration of the experiment where possible. Ensure the stability of your drug solutions and consider the metabolic activity of your tissue preparation.
-
-
Possible Cause 2: Involvement of Other Ion Channels. While this compound primarily targets K-ATP channels, at higher concentrations, it may have off-target effects on other ion channels that are not blocked by glibenclamide.
-
Solution: Use the lowest effective concentration of this compound. Consider using other potassium channel blockers to investigate the involvement of different channel types. For example, tetraethylammonium (B1195904) (TEA) can be used to probe the involvement of calcium-activated potassium channels.
-
Issue 3: The hypotensive effect of this compound in our in vivo rat model is not reversed by oral administration of glibenclamide.
-
Possible Cause: Pharmacokinetic Differences. The route of administration and the timing of drug delivery are critical in vivo. Oral administration of glibenclamide may not achieve sufficient plasma concentrations to antagonize the effects of intravenously administered this compound within the required timeframe.
-
Solution: One study found that the hypotensive action of intravenous this compound (0.075 mg/kg) was abolished by intravenous pretreatment with glibenclamide (20 mg/kg) 30 minutes prior, but not by a large oral dose of glibenclamide (100 mg/kg) given 2 hours beforehand.[5] Consider administering glibenclamide intravenously to ensure adequate and timely bioavailability.
-
Data Presentation
Table 1: In Vitro Experimental Data for Glibenclamide Reversal of this compound Effects
| Tissue/Cell Type | Species | This compound Concentration | Glibenclamide Concentration | Observed Effect | Reference |
| Thoracic Aortic Rings | Rat | 3 x 10⁻⁷ - 3 x 10⁻⁵ M | 10⁻⁶ - 10⁻⁵ M | Progressive inhibition of this compound-induced relaxation. | [5] |
| Portal Vein | Rat | 3 x 10⁻⁸ - 10⁻⁶ M | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Prevention of this compound-induced inhibition of spontaneous contractility. | [5] |
| Urinary Bladder Smooth Muscle | Guinea-pig | Submaximal concentrations | Not specified | Reversal of relaxant effects. | [6] |
| Cardiac Myocytes | Not specified | Not specified | Low concentrations | Antagonism of this compound-activated K+ current. | [3] |
| Insulin-Secreting Cells (RINm5F) | Not specified | 80 - 200 µM | Not applicable (Interaction with ATP) | This compound activated channels inhibited by 0.1 mM ATP. | [11] |
Table 2: In Vivo Experimental Data for Glibenclamide Reversal of this compound Effects
| Animal Model | This compound Dose & Route | Glibenclamide Dose & Route | Pretreatment Time | Observed Effect | Reference |
| Conscious Rats | 0.075 mg/kg i.v. | 20 mg/kg i.v. | 30 min | Abolished hypotensive action of this compound. | [5] |
| Conscious Rats | 0.075 mg/kg i.v. | 100 mg/kg p.o. | 2 h | No influence on the hypotensive action of this compound. | [5] |
| Alloxan-Induced Diabetic Rats | 75 µg/kg/day | 20 mg/kg/day | Chronic | Glibenclamide prevented hyperglycemia but not hypertension; this compound prevented hypertension but not hyperglycemia. Co-administration antagonized the effects of glibenclamide. | [12] |
Experimental Protocols
Protocol 1: Isolated Rat Thoracic Aorta Preparation
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Contraction: Induce a sustained contraction with a vasoconstrictor such as noradrenaline (e.g., 10⁻⁶ M).[5]
-
This compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 3 x 10⁻⁷ to 3 x 10⁻⁵ M) to elicit a concentration-dependent relaxation.[5]
-
Glibenclamide Pretreatment: In a separate set of experiments, pre-incubate the aortic rings with glibenclamide (e.g., 10⁻⁶ to 10⁻⁵ M) for a specified period (e.g., 20-30 minutes) before adding the vasoconstrictor.[5]
-
Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the concentration-response curves for this compound in the presence and absence of glibenclamide.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Isolate single smooth muscle cells from the desired tissue (e.g., pig proximal urethra) using enzymatic digestion.[9]
-
Recording: Use the whole-cell patch-clamp technique to record membrane currents. The pipette solution should contain a potassium-based solution, and the external solution should be a physiological saline solution.
-
K-ATP Current Induction: Hold the cell at a negative membrane potential (e.g., -50 mV).[9] Apply levthis compound (B1674936) (the active enantiomer of this compound) to the external solution to induce an outward K-ATP current.[9]
-
Glibenclamide Application: In the presence of levthis compound, apply glibenclamide to the external solution to observe the inhibition of the K-ATP current.
-
Data Analysis: Measure the amplitude of the levthis compound-induced current before and after the application of glibenclamide. Perform a concentration-response analysis for glibenclamide's inhibitory effect.
Mandatory Visualization
Caption: Signaling pathway of this compound and glibenclamide.
Caption: Workflow for isolated aortic ring experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound in human detrusor muscle is mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers [frontiersin.org]
- 11. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of chronic treatment with this compound and glibenclamide in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cromakalim and Ion Channel Selectivity
This technical support guide addresses why cromakalim (B1669624), a well-known potassium channel opener, does not affect transient outward currents (Ito). This information is crucial for researchers designing experiments involving this compound and interpreting its effects on cellular electrophysiology.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not affect the transient outward potassium current (Ito) in my experiments on cardiomyocytes?
This compound's lack of effect on the transient outward potassium current (Ito) stems from its high selectivity for a different class of potassium channels: the ATP-sensitive potassium (KATP) channels. The channels responsible for Ito and the KATP channels are structurally and functionally distinct entities.
The primary reason for this selectivity lies in the molecular makeup of these channels. Ito is primarily mediated by voltage-gated potassium channels belonging to the Kv family, specifically subtypes such as Kv4.2, Kv4.3, and Kv1.4.[1] These channels are characterized by a voltage-sensing domain that triggers channel opening in response to membrane depolarization.
In contrast, this compound and its analogs are designed to bind to a specific site on the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[2][3] This binding event promotes the opening of the associated inwardly rectifying potassium channel (Kir6.x) pore, leading to potassium efflux and membrane hyperpolarization. The voltage-gated Kv channels that constitute Ito lack this specific binding site for this compound, rendering them insensitive to its effects.
While direct comparative studies quantifying the lack of this compound's effect on Ito in cardiomyocytes are not extensively detailed in publicly available literature, the vast body of research on this compound consistently highlights its mechanism of action through KATP channel activation.[2][3]
Q2: How can I be sure that the effects I'm seeing are specific to KATP channel activation and not an off-target effect on Ito?
To confirm the specificity of this compound's action in your experimental setup, you can employ pharmacological tools. The most common method is to use a selective KATP channel blocker, such as glibenclamide (also known as glyburide).
-
Experimental Control: If the effects of this compound (e.g., membrane hyperpolarization, shortening of action potential duration) are reversed or prevented by the co-application of glibenclamide, it provides strong evidence that the observed effects are mediated by KATP channels.[4][5][6]
-
Ito Blocker: Conversely, to isolate and study Ito, you can use blockers like 4-aminopyridine (B3432731) (4-AP), which is known to inhibit Ito currents.[7] If this compound has no effect on the 4-AP-sensitive current, it further supports its selectivity.
Troubleshooting Guide
Issue: Application of this compound does not produce the expected hyperpolarization or change in membrane potential.
-
Confirm KATP Channel Expression: Ensure that the cell type you are using expresses a sufficient density of functional KATP channels. KATP channel expression can vary significantly between different tissues and cell lines.
-
Check Intracellular ATP Levels: The activity of KATP channels is regulated by the intracellular concentration of ATP. High intracellular ATP levels inhibit channel opening. Experimental conditions that elevate intracellular ATP may mask the effect of this compound. In some experimental configurations, such as the inside-out patch-clamp technique, the ATP concentration in the pipette solution can be controlled to study the effects of this compound on KATP channels directly.[8]
-
Verify Drug Concentration and Stability: Ensure that the this compound solution is freshly prepared and used at an appropriate concentration. The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Consider the Presence of KATP Channel Blockers: Unintended presence of substances that block KATP channels in your experimental solutions could interfere with this compound's action.
Data Summary
The following tables summarize the key characteristics of this compound's target (KATP channels) and the transient outward current (Ito) to highlight their distinct properties.
Table 1: Characteristics of this compound's Effect on KATP Channels
| Parameter | Description | Reference |
| Target Channel | ATP-sensitive potassium (KATP) channel (Kir6.x/SUR complex) | [2][3] |
| Mechanism of Action | Opens KATP channels, leading to K+ efflux and membrane hyperpolarization. | [9] |
| Effective Concentration | Varies by cell type, typically in the micromolar range (e.g., 1-10 µM). | [6][10] |
| Antagonist | Glibenclamide (Glyburide) | [4][5][6] |
Table 2: Properties of the Transient Outward Potassium Current (Ito)
| Parameter | Description | Reference |
| Mediating Channels | Voltage-gated potassium channels (Kv4.2, Kv4.3, Kv1.4) | [1] |
| Gating Mechanism | Opens upon membrane depolarization and then rapidly inactivates. | [11] |
| Physiological Role | Contributes to the early repolarization phase (Phase 1) of the cardiac action potential. | [11] |
| Pharmacological Blocker | 4-Aminopyridine (4-AP) | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound's Effect on KATP Channels
-
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., rat, rabbit) using enzymatic digestion.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Pipette Solution (Intracellular): A typical pipette solution would contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of Mg-ATP (e.g., 0.1 to 3 mM) to modulate KATP channel activity. pH adjusted to 7.2 with KOH.
-
External Solution (Extracellular): A standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit various currents. To specifically study the effect on KATP channels, a voltage ramp protocol can be used.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound (e.g., 10 µM).
-
Data Analysis: Measure the change in holding current. An outward shift in the holding current indicates the opening of potassium channels.
-
Confirmation with Blocker: To confirm that the observed current is through KATP channels, co-apply glibenclamide (e.g., 10 µM) with this compound. The this compound-induced outward current should be blocked.
Protocol 2: Isolation of Ito and Testing for this compound Sensitivity
-
Cell Preparation and Recording: As described in Protocol 1.
-
Pipette and External Solutions: Use standard intracellular and extracellular solutions. To minimize contamination from other currents, specific channel blockers can be added to the external solution (e.g., a Ca2+ channel blocker like nifedipine (B1678770) and a Na+ channel blocker like tetrodotoxin).
-
Voltage Protocol to Isolate Ito: From a holding potential of -80 mV, apply a brief prepulse to inactivate Na+ channels (e.g., to -40 mV for 50 ms), followed by a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms). The transient, rapidly inactivating outward current observed is Ito.
-
Drug Application: After recording baseline Ito, perfuse the cell with this compound (e.g., 10 µM).
-
Data Analysis: Measure the peak amplitude and inactivation kinetics of Ito before and after the application of this compound. No significant change in these parameters is expected.
-
Positive Control: To confirm the presence and sensitivity of Ito in the preparation, apply a known Ito blocker like 4-aminopyridine (e.g., 1-5 mM) at the end of the experiment. A significant reduction in the transient outward current should be observed.
Signaling Pathway and Channel Selectivity Diagrams
Caption: Signaling pathway of this compound, highlighting its specific interaction with the K-ATP channel complex.
Caption: Logical diagram illustrating the selective action of this compound on K-ATP channels over Ito and other Kv channels.
References
- 1. Molecular basis of transient outward K+ current diversity in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From this compound to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the potassium channel openers this compound and pinacidil and the this compound analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on ischemic and reperfused immature heart: experiments with isolated neonatal New Zealand white rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine sensitive transient outward current in dog ventricular fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levthis compound-induced modulation of membrane potassium currents, intracellular calcium and mechanical activity in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the transient outward potassium current in the genesis of early afterdepolarizations in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cromakalim and K-ATP Channel Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of cromakalim (B1669624), a potent ATP-sensitive potassium (K-ATP) channel opener. The primary focus is to address the common issue of reduced this compound efficacy observed under high glucose conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my this compound experiment reduced when I use high glucose concentrations in my cell culture or perfusion media?
A1: The reduced efficacy of this compound in high glucose conditions is an expected pharmacological interaction. The mechanism is as follows:
-
Increased Intracellular ATP: High glucose levels lead to an increased rate of glycolysis and oxidative phosphorylation within the cell, resulting in a significant rise in intracellular adenosine (B11128) triphosphate (ATP) concentrations.
-
K-ATP Channel Inhibition by ATP: ATP directly binds to the Kir6.x subunit of the K-ATP channel, causing it to close. This is a primary mechanism by which pancreatic beta-cells sense glucose levels to regulate insulin (B600854) secretion.
-
Competitive Antagonism: this compound activates K-ATP channels by binding to the sulfonylurea receptor (SUR) subunit. However, the channel-opening effect of this compound is competitively inhibited by high concentrations of intracellular ATP. Therefore, as ATP levels rise in a high-glucose environment, a higher concentration of this compound is required to achieve the same level of K-ATP channel activation.[1][2]
Q2: At what concentrations of ATP does this compound lose its effectiveness?
A2: The inhibitory effect of ATP on this compound's action is concentration-dependent. Studies in insulin-secreting cells have shown that while this compound can effectively activate K-ATP channels in the presence of low ATP concentrations (e.g., 0.1 mM), its effect is significantly diminished or abolished at higher, more physiological ATP concentrations (0.5-2 mM). To overcome this, the concentration of this compound must be substantially increased.[1][2]
Q3: Does high glucose affect all types of potassium channels, or is this specific to K-ATP channels?
A3: The inhibitory effect of high glucose is primarily mediated through ATP and is specific to ATP-sensitive potassium channels. Other types of potassium channels that are not regulated by ATP will not be directly affected by changes in intracellular ATP levels resulting from altered glucose metabolism.
Q4: Can I use glibenclamide to confirm that the effects I'm seeing are mediated by K-ATP channels?
A4: Yes, glibenclamide is a sulfonylurea drug that acts as a potent blocker of K-ATP channels. If the effects of this compound are indeed mediated by the opening of these channels, co-administration of glibenclamide should reverse or inhibit the effects of this compound. This is a common and effective pharmacological tool to confirm the involvement of K-ATP channels in your experimental observations.
Troubleshooting Guide
Issue: this compound is not producing the expected physiological effect (e.g., hyperpolarization, vasodilation, inhibition of insulin secretion) in my high-glucose experimental model.
| Possible Cause | Troubleshooting Steps |
| 1. High Intracellular ATP Levels Competitively Inhibiting this compound | Solution A: Increase this compound Concentration: Perform a dose-response curve for this compound in your specific experimental setup to determine the effective concentration required to overcome the ATP-dependent inhibition. Concentrations may need to be significantly higher than those used in low-glucose conditions.[1][2] Solution B: Lower Glucose Concentration: If experimentally feasible, reduce the glucose concentration in your media to a level that does not cause significant ATP accumulation but still maintains cell viability. Compare the effects of this compound at low and high glucose concentrations to confirm the ATP-dependent nature of the inhibition. Solution C: Use this compound Analogs: Investigate the availability and suitability of this compound analogs that may have a different sensitivity to ATP inhibition. |
| 2. K-ATP Channel Subunit Composition | Solution A: Characterize Channel Subunits: The subunit composition of K-ATP channels (different combinations of Kir6.x and SURx subunits) can vary between tissues and cell types, influencing their sensitivity to pharmacological agents. If possible, characterize the expression of Kir6.x and SURx subunits in your model system. Solution B: Use Alternative K-ATP Channel Openers: Different K-ATP channel openers have varying affinities for different SUR subunits. Consider testing other openers like diazoxide (B193173) or pinacidil (B1677893) to see if they are more effective in your system. |
| 3. Non-Specific Effects or Experimental Artifacts | Solution A: Confirm with a K-ATP Channel Blocker: As mentioned in the FAQs, use glibenclamide to confirm that the observed effect is mediated by K-ATP channels. If glibenclamide blocks the effect of this compound, it strengthens the conclusion that the mechanism is K-ATP channel-dependent. Solution B: Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing any confounding effects at the concentrations used. |
| 4. Cell Health and Viability | Solution A: Assess Cell Viability: High glucose concentrations can be cytotoxic to some cell types over prolonged periods (glucotoxicity). Ensure that your cells are healthy and viable under the experimental conditions. Perform a viability assay (e.g., trypan blue exclusion, MTT assay). |
Data Presentation
The following table summarizes the competitive interaction between this compound and intracellular ATP on K-ATP channel activity in insulin-secreting RINm5F cells.
| Intracellular ATP Concentration | This compound Concentration | Observed K-ATP Channel Activity | Reference |
| 0.1 mM | 80-200 µM | Channels readily activated | [Dunne et al., 1990][1][2] |
| 0.5-2 mM | 80-200 µM | No effect on channel activity | [Dunne et al., 1990][1][2] |
| 0.5-2 mM | 400-800 µM | Channel opening regularly observed | [Dunne et al., 1990][1][2] |
| 0.25 mM to 0.5 mM (increase) | 400-800 µM | Inhibition of this compound-activated channels | [Dunne et al., 1990][1][2] |
| 1 mM to 2 mM (increase) | 400-800 µM | Inhibition of this compound-activated channels | [Dunne et al., 1990][1][2] |
Experimental Protocols
Protocol: Electrophysiological Recording of K-ATP Channel Activity using Patch-Clamp
This protocol provides a general framework for measuring K-ATP channel currents in isolated cells (e.g., pancreatic beta-cells, cardiomyocytes, or a suitable cell line) using the inside-out patch-clamp technique to directly assess the effects of this compound and ATP.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest grown on glass coverslips
-
Extracellular (bath) solution: (in mM) 140 KCl, 10 EGTA, 10 HEPES, pH 7.4 with KOH
-
Pipette (intracellular) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH
-
Stock solutions of this compound, ATP (magnesium salt), and glibenclamide dissolved in appropriate solvents (e.g., DMSO for this compound and glibenclamide, water for ATP).
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage. Perfuse the chamber with the extracellular solution.
-
Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the pipette solution.
-
Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Patch Excision (Inside-Out Configuration): After forming a giga-seal, retract the pipette from the cell to excise a patch of membrane, such that the intracellular face of the membrane is exposed to the bath solution.
-
Recording K-ATP Channel Activity:
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Initially, perfuse the patch with the extracellular solution containing a low concentration of ATP (e.g., 0.1 mM) to observe the basal K-ATP channel activity.
-
To test the effect of this compound, perfuse the patch with a solution containing the same low ATP concentration plus the desired concentration of this compound (e.g., 100 µM). An increase in channel open probability is expected.
-
-
Investigating ATP Inhibition:
-
While continuing to perfuse with this compound, increase the ATP concentration in the bath solution to a higher level (e.g., 1 mM). A decrease in channel open probability is expected, demonstrating the inhibitory effect of ATP.
-
-
Confirmation with Glibenclamide: To confirm that the observed currents are from K-ATP channels, perfuse the patch with a solution containing this compound and a high concentration of glibenclamide (e.g., 10 µM). This should block the channel activity.
Mandatory Visualizations
Signaling Pathway of K-ATP Channel Regulation
Caption: High glucose leads to increased ATP, which inhibits the K-ATP channel.
Experimental Workflow for Investigating this compound Efficacy
Caption: Workflow for comparing this compound efficacy in low vs. high glucose.
Logical Relationship of Competitive Inhibition
Caption: Competitive interaction between this compound and ATP on K-ATP channel state.
References
Technical Support Center: Investigating Unexpected Cardiovascular Responses to Cromakalim In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular responses during in vivo experiments with cromakalim (B1669624).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cardiovascular effects?
This compound is a potassium channel opener. Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels in the vascular smooth muscle.[1][2] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium through voltage-gated calcium channels, resulting in vasodilation and a decrease in peripheral resistance, which subsequently lowers blood pressure.[1]
Q2: We observed significant hypotension followed by reflex tachycardia. Is this an expected response?
Yes, this is a well-documented and expected response to this compound and other potassium channel openers. The vasodilation induced by this compound leads to a drop in blood pressure.[1][3] The body's baroreceptor reflex then triggers a compensatory increase in heart rate (reflex tachycardia) to maintain cardiac output and blood pressure.[1][3][4] The extent of this reflex can vary between species and experimental models.
Q3: Our lab is seeing inconsistent hypotensive effects between different animal models. Why might this be?
Species-specific differences in the distribution and sensitivity of KATP channels can lead to varied responses. For instance, this compound has been shown to be a more potent antihypertensive agent in renal hypertensive cats compared to other models.[5] Additionally, the underlying physiological state of the animal (e.g., normotensive vs. hypertensive) can influence the magnitude of the hypotensive response.[6] In spontaneously hypertensive rats, this compound produced significant hypotension, while in normotensive subjects, the blood pressure decrease was less pronounced and accompanied by a more significant reflex increase in heart rate.[4][6][7]
Q4: Can this compound have direct effects on cardiac tissue?
While this compound is highly specific for vascular tissue over cardiac tissue, it can exert direct effects on the heart, particularly at higher concentrations.[5] Studies have shown that this compound can shorten the action potential duration in cardiac myocytes.[8] Some research also indicates a potential for proarrhythmic effects, such as ventricular fibrillation, at toxic concentrations, although other studies suggest it has antiarrhythmic properties against certain types of tachycardias.[9][10]
Q5: We are investigating pulmonary hypertension. What are the expected and unexpected effects of this compound in this context?
This compound has been shown to inhibit endothelin-1 (B181129) induced pulmonary hypertension in rats by decreasing mean pulmonary arterial pressure and pulmonary vascular resistance.[11][12] However, its potent systemic vasodilatory effects can trigger compensatory mechanisms like increased sympathetic activity and activation of the renin-angiotensin-aldosterone system.[13] These compensatory responses could potentially exacerbate pulmonary hypertension in the long term.[13] Furthermore, the effectiveness of levthis compound (B1674936) (the active enantiomer of this compound) in reducing pulmonary hypertension may depend on the underlying cause; it has been shown to be effective in hypoxic models but not in group B streptococci-induced pulmonary hypertension in neonatal piglets, where it lacked specificity for the pulmonary vasculature.[14]
Troubleshooting Guide
Issue 1: Greater than expected reflex tachycardia is complicating our results.
-
Possible Cause: The dose of this compound may be too high, leading to a rapid and pronounced hypotensive effect that triggers a strong baroreceptor reflex.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to identify a concentration that produces the desired level of vasodilation without excessive reflex tachycardia.
-
Co-administration with a Beta-Blocker: Consider co-administering a beta-blocker, such as propranolol, to mitigate the reflex increase in heart rate. This will help isolate the direct vascular effects of this compound.
-
Monitor Plasma Renin Activity: Be aware that K+ channel openers can increase plasma renin activity, which contributes to the reflex tachycardia.[1][6]
-
Issue 2: We are observing paradoxical vasoconstriction or a lack of vasodilatory response.
-
Possible Cause: This is a highly unexpected response. Potential causes could include experimental error, issues with the drug formulation, or complex interactions within the specific experimental model.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound solution is correctly prepared and has not degraded.
-
Check Administration Route: Confirm the drug is being administered correctly and reaching the target tissue.
-
Rule out Endothelial Involvement: While this compound's primary action is endothelium-independent, consider investigating potential endothelium-derived factors that might be interfering with its action in your specific model.
-
Consider Receptor Desensitization: Although less common for this class of drugs, prolonged exposure could potentially lead to altered channel sensitivity.
-
Issue 3: Our results show unexpected effects on renal blood flow.
-
Observation: In anesthetized cats, this compound has been shown to produce a marked reduction in renal vascular resistance, an effect not observed with other potassium channel openers like pinacidil (B1677893) and nicorandil (B1678753).[5]
-
Experimental Consideration: If your research is focused on renal hemodynamics, this specific effect of this compound should be taken into account. It may be a desirable therapeutic effect or a confounding variable depending on the study's objectives.
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Different In Vivo Models
| Species/Model | Dose | Route of Administration | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| Conscious Renal Hypertensive Cats | - | - | 10x more potent than pinacidil | - | [5] |
| Normotensive Men | 1 mg & 2 mg | Oral | No significant decrease | Significant positive chronotropic response | [15] |
| Normotensive Subjects | 1 mg | Oral | No detectable decrease | +16 beats/min (erect) | [4] |
| Hypertensive Patients (on atenolol) | 1 mg daily | Oral | Max reduction of 21/14 mmHg | - | [4] |
| Spontaneously Hypertensive Rats | - | - | Significant hypotension | - | [7] |
| Patients with Angina Pectoris | 15 µg/kg | Intravenous | -8% (systolic) | +11% (not significant) | [16] |
Table 2: Effects of this compound on Vascular Resistance
| Vascular Bed | Species | Effect | Reference |
| Mesenteric | Anesthetized Cats | Decreased resistance | [5] |
| Renal | Anesthetized Cats | Marked reduction in resistance | [5] |
| Forearm | Healthy Volunteers | Significantly reduced resistance | [3] |
| Systemic | Patients with Angina Pectoris | -29% | [16] |
| Pulmonary | Patients with Angina Pectoris | -24% | [16] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Hemodynamics in Anesthetized Animals
-
Animal Preparation: Anesthetize the animal (e.g., cat, rat) with an appropriate anesthetic agent. Insert catheters into the femoral artery to monitor blood pressure and into the femoral vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion. A range of doses should be tested to establish a dose-response relationship.
-
Data Acquisition: Record all hemodynamic parameters before, during, and after drug administration until they return to baseline.
-
Vascular Resistance Calculation: If regional blood flow is measured (e.g., using microspheres or flow probes), calculate vascular resistance as the mean arterial pressure divided by the regional blood flow.
Protocol 2: Evaluation of this compound's Effect on Human Forearm Blood Flow
-
Subject Preparation: Position the subject comfortably in a supine position. Insert a cannula into the brachial artery of the non-dominant arm for drug infusion and a venous cannula in the antecubital fossa of the same arm for blood sampling.
-
Blood Flow Measurement: Use venous occlusion plethysmography to measure forearm blood flow.
-
Drug Infusion: Infuse this compound directly into the brachial artery at increasing concentrations.
-
Data Collection: Measure forearm blood flow and heart rate at baseline and during each infusion period.
-
Vascular Resistance Calculation: Calculate forearm vascular resistance by dividing the mean arterial pressure by the forearm blood flow.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: In vivo cardiovascular experimental workflow.
References
- 1. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiovascular effects of this compound (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardioprotective and electrophysiological effects of this compound are attenuated by meclofenamate through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-specific antiarrhythmic effects of the potassium channel activator levthis compound against repolarization-dependent tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of proarrhythmogenic effects of two potassium channel openers, levthis compound (BRL 38227) and nicorandil (RP 46417): a high-resolution mapping study on rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound inhibits endothelin-1 induced pulmonary hypertension in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of levthis compound and this compound on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] [pubmed.ncbi.nlm.nih.gov]
- 13. Pulmonary Hypertension and ATP-sensitive Potassium Channels: Paradigms and Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of levthis compound in neonatal porcine pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the potassium channel activator, this compound, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute haemodynamic effects of this compound in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to K-ATP Channel Openers: Cromakalim and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent ATP-sensitive potassium (K-ATP) channel openers, cromakalim (B1669624) and diazoxide (B193173). By examining their mechanisms of action, pharmacological properties, and experimental applications, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific scientific inquiries.
Introduction to K-ATP Channel Openers
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the metabolic state of a cell to its electrical activity. These channels are expressed in various tissues, including pancreatic β-cells, vascular smooth muscle, cardiac muscle, and neurons. By opening or closing in response to the intracellular ATP/ADP ratio, they regulate critical cellular functions such as insulin (B600854) secretion and vascular tone.[1] K-ATP channel openers (KCOs) are a class of drugs that activate these channels, leading to membrane hyperpolarization and subsequent physiological effects.
This compound , a benzopyran derivative, is a potent vasodilator that acts on K-ATP channels in vascular smooth muscle.[2] Its active enantiomer is levthis compound. Diazoxide , a benzothiadiazine derivative, is clinically used to treat hyperinsulinism due to its potent inhibitory effect on insulin secretion from pancreatic β-cells.[3][4] It also possesses antihypertensive properties.[3][4]
Mechanism of Action
Both this compound and diazoxide exert their effects by promoting the open state of the K-ATP channel, which increases potassium efflux from the cell. This leads to hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration. This reduction in intracellular calcium is the final mediator of the physiological response, such as smooth muscle relaxation or inhibition of hormone secretion.[1][5]
While the overarching mechanism is similar, their selectivity for different K-ATP channel subtypes, which are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit, dictates their primary pharmacological effects. Diazoxide primarily targets K-ATP channels containing the SUR1 subunit, which are prevalent in pancreatic β-cells.[6] In contrast, this compound and its active enantiomer, levthis compound, show a preference for channels with SUR2 subunits, found in smooth and cardiac muscle.[7]
Comparative Pharmacological Data
The following tables summarize the key pharmacological differences between this compound and diazoxide based on experimental data.
Table 1: Potency in Different Tissues
| Compound | Tissue/Cell Type | Assay | Potency (EC50/IC50) | Reference |
| This compound | Rat Portal Vein & Aorta | ⁸⁶Rb⁺ Efflux | ~100x more potent than diazoxide | [8] |
| Rat Blood Pressure | In vivo | ~100x more potent than diazoxide | [8] | |
| Human Portal Vein | Vasorelaxation | EC50: 4.53 ± 0.12 µM | [9] | |
| Diazoxide | Rat Aorta & Portal Vein | ⁸⁶Rb⁺ Efflux | Concentrations ~100x higher than this compound needed | [8] |
| Rat Blood Pressure | In vivo | ~100x less potent than this compound | [8] | |
| Pancreatic β-cells | Insulin Secretion Inhibition | IC50: ~10.2 µM (in the presence of 20 mM glucose) | [10] |
Table 2: Selectivity and Effects on Glucose Homeostasis
| Compound | Primary K-ATP Channel Subunit Selectivity | Effect on Plasma Glucose | Effect on Insulin Secretion | Reference |
| This compound | SUR2 (Vascular Smooth Muscle) | Minimal effects at equihypotensive doses | Less effective at inhibition compared to diazoxide | [8][11] |
| Diazoxide | SUR1 (Pancreatic β-cells) | Significant increase (hyperglycemia) | Potent inhibitor | [6][8] |
Key Experimental Protocols
Detailed methodologies for experiments frequently used to characterize and compare K-ATP channel openers are provided below.
Protocol 1: Measurement of K⁺ Efflux using ⁸⁶Rb⁺
This protocol is designed to quantify the activity of K-ATP channel openers by measuring the efflux of ⁸⁶Rb⁺, a radioactive surrogate for K⁺, from vascular smooth muscle tissue.
Objective: To determine the potency of KCOs in opening K-ATP channels.
Methodology:
-
Tissue Preparation: Aorta or portal veins are dissected from rats, cleaned of connective tissue, and cut into small rings or strips.
-
⁸⁶Rb⁺ Loading: The tissue is incubated in a physiological salt solution containing ⁸⁶RbCl for a sufficient period to allow for cellular uptake.
-
Washout and Efflux Measurement: The loaded tissue is then transferred through a series of vials containing a non-radioactive physiological salt solution at timed intervals to measure the basal efflux rate.
-
Stimulation: After establishing a stable baseline, the tissue is exposed to the KCO (e.g., this compound or diazoxide) at various concentrations.
-
Data Collection: The amount of ⁸⁶Rb⁺ in each washout vial and the remaining radioactivity in the tissue at the end of the experiment are measured using a gamma counter.
-
Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated as a percentage of the total ⁸⁶Rb⁺ in the tissue at that time point. The stimulatory effect of the KCO is determined by comparing the efflux rate in the presence of the compound to the baseline rate.
Protocol 2: Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol details the recording of K-ATP channel currents in isolated cells (e.g., pancreatic β-cells or vascular smooth muscle cells) to directly measure the effect of KCOs on channel activity.
Objective: To characterize the electrophysiological effects of KCOs on K-ATP channels.
Methodology:
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., enzymatic digestion of pancreatic islets to obtain β-cells).
-
Patch-Clamp Configuration: The inside-out patch-clamp configuration is commonly used. A glass micropipette forms a high-resistance seal with the cell membrane. The patch of the membrane is then excised, exposing the intracellular face of the channel to the bath solution.
-
Solution Composition: The pipette (extracellular) solution typically contains a high concentration of potassium, while the bath (intracellular) solution can be varied to include different concentrations of ATP, ADP, and the KCOs being tested.
-
Data Recording: A patch-clamp amplifier is used to clamp the membrane potential at a set value (e.g., -60 mV) and record the ionic currents flowing through the K-ATP channels.
-
Drug Application: A perfusion system is used to rapidly apply and wash out solutions containing this compound or diazoxide to the intracellular face of the membrane patch.
-
Analysis: The channel activity (NPo, where N is the number of channels and Po is the open probability) is measured in the presence and absence of the KCOs to determine their effects on channel gating. Dose-response curves can be generated to determine the EC50.
Conclusion and Recommendations
This compound and diazoxide are both indispensable tools for studying the physiology and pharmacology of K-ATP channels. Their distinct selectivity profiles make them suitable for different research applications.
-
This compound is the preferred agent for studies focused on the role of K-ATP channels in vascular smooth muscle relaxation and vasodilation . Its minimal impact on glucose metabolism at effective doses makes it a cleaner tool for cardiovascular research.[8]
-
Diazoxide is the gold standard for investigating K-ATP channel function in pancreatic β-cells and for studies related to the regulation of insulin secretion .[6][12] Its potent and selective action on SUR1-containing channels makes it ideal for research on hyperinsulinism and diabetes.
The choice between these two K-ATP channel openers should be guided by the specific research question, the tissue or cell type under investigation, and the desired physiological outcome. The experimental protocols provided in this guide offer a starting point for the quantitative comparison of these and other K-ATP channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparison of two K+ channel openers, diazoxide and this compound, and their inhibition by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
Validating Cromakalim's K-ATP Channel Specificity with Glibenclamide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a pharmacological agent is paramount. This guide provides a comparative analysis of experimental data validating that the vasodilatory and electrophysiological effects of cromakalim (B1669624) are mediated through the activation of ATP-sensitive potassium (K-ATP) channels. The primary tool for this validation is glibenclamide, a potent and specific inhibitor of K-ATP channels.
This compound is a well-established potassium channel opener that exerts its physiological effects by increasing the open probability of K-ATP channels.[1] This leads to the efflux of potassium ions from the cell, causing membrane hyperpolarization and subsequent relaxation of smooth muscle, which is particularly relevant in the context of its antihypertensive properties. The specificity of this compound's action is critically demonstrated by the reversal of its effects in the presence of glibenclamide, a sulfonylurea drug known to specifically block K-ATP channels by binding to their sulfonylurea receptor (SUR) subunit.[2] This guide will present key experimental evidence, detail the methodologies used, and provide visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Two Molecules
The interplay between this compound and glibenclamide at the K-ATP channel is a classic example of agonist-antagonist interaction at a specific molecular target. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. This compound is believed to bind to the SUR subunit, promoting a conformational change that favors the open state of the Kir6.x pore, leading to potassium efflux and hyperpolarization. Conversely, glibenclamide also binds to the SUR subunit, but in a manner that prevents channel opening, thus antagonizing the effect of this compound.
Experimental Validation: A Workflow for Specificity
The validation of this compound's specificity typically follows a systematic experimental workflow. This involves establishing a baseline physiological measurement, introducing this compound to observe its effect, and subsequently co-administering glibenclamide to ascertain if the initial effect is reversed or inhibited. This workflow is applicable across various experimental models, from isolated cells to whole tissues.
Quantitative Data: Evidence of Antagonism
The following tables summarize quantitative data from key studies demonstrating the antagonistic effect of glibenclamide on this compound-induced responses in different experimental models.
Electrophysiological Data
This table presents data from patch-clamp experiments on single smooth muscle cells from the pig proximal urethra. It clearly shows that levthis compound (B1674936) (the active enantiomer of this compound) induces membrane hyperpolarization and an outward K+ current, both of which are abolished by glibenclamide.
| Parameter | Condition | Value | Reference |
| Resting Membrane Potential | Control | -36.1 ± 4.4 mV | [3] |
| 1 µM Levthis compound | Hyperpolarization of 24.7 ± 5.8 mV | [3] | |
| 1 µM Levthis compound + 1 µM Glibenclamide | Abolished hyperpolarization | [3] | |
| Outward K+ Current | 100 µM Levthis compound | K+ current activated | [3] |
| 100 µM Levthis compound + 10 µM Glibenclamide | Abolished K+ current | [3] |
Vasorelaxation Data
The following data from studies on isolated rat thoracic aortic rings demonstrate that this compound's ability to relax pre-contracted vascular smooth muscle is progressively inhibited by increasing concentrations of glibenclamide.
| Tissue | Pre-contraction Agent | Treatment | Result | Reference |
| Rat Aortic Rings | Noradrenaline (10⁻⁶ M) | This compound (3x10⁻⁷ - 3x10⁻⁵ M) | Concentration-dependent relaxation | [1] |
| This compound + Glibenclamide (10⁻⁶ - 10⁻⁵ M) | Progressive inhibition of relaxation | [1] | ||
| Rat Portal Vein | Spontaneous Contraction | This compound (3x10⁻⁸ - 10⁻⁶ M) | Concentration-dependent inhibition of activity | [1] |
| This compound + Glibenclamide (3x10⁻⁷ - 3x10⁻⁶ M) | Concentration-dependent prevention of inhibition | [1] |
Ion Flux Data
This table shows data from ⁸⁶Rb⁺ efflux assays, a method used to measure potassium channel activity (⁸⁶Rb⁺ is used as a tracer for K⁺). The data indicates that this compound stimulates ⁸⁶Rb⁺ efflux, an effect that is inhibited by glibenclamide.
| Tissue | Treatment | Result | Reference |
| Rat Aortic Rings & Portal Veins | This compound (10⁻⁵ M) | Stimulated ⁸⁶Rb⁺ efflux | [1] |
| This compound (10⁻⁵ M) + Glibenclamide (10⁻⁷ - 10⁻⁶ M) | Concentration-related inhibition of ⁸⁶Rb⁺ efflux | [1] |
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing these validation studies.
Protocol 1: Vasorelaxation in Isolated Rat Aortic Rings
This protocol is adapted from the methods described by Buckingham et al. (1989).[4]
-
Tissue Preparation:
-
Male Sprague Dawley rats (200-300g) are euthanized.
-
The thoracic aorta is rapidly excised and placed in Krebs-Henseleit solution.
-
The aorta is cleaned of adherent tissue and cut into rings of 3-4 mm in width.
-
Two stainless steel wire hooks are passed through the lumen of each ring.
-
-
Experimental Setup:
-
Each aortic ring is mounted in a 10 ml organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and D-glucose 10.1).
-
The solution is maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
One hook is attached to the base of the organ bath, and the other is connected to an isometric tension transducer.
-
An initial tension of 2 g is applied to the rings, which are then allowed to equilibrate for 1-2 hours, with tension readjusted as necessary.
-
-
Procedure:
-
The aortic rings are pre-contracted with noradrenaline (10⁻⁶ M).
-
Once a stable contraction is achieved, a cumulative concentration-response curve for this compound (e.g., 3x10⁻⁷ to 3x10⁻⁵ M) is generated by adding increasing concentrations of the drug to the bath.
-
For the antagonism study, tissues are washed and allowed to recover. They are then incubated with a specific concentration of glibenclamide (e.g., 10⁻⁶ M) or vehicle for 15 minutes before repeating the pre-contraction with noradrenaline and the cumulative this compound concentration-response curve.
-
Relaxation is expressed as a percentage of the reversal of the noradrenaline-induced contraction.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methodology used by Teramoto et al. (1996) for studying smooth muscle cells.[3]
-
Cell Preparation:
-
Smooth muscle cells are enzymatically dissociated from the tissue of interest (e.g., pig proximal urethra).
-
The isolated cells are stored in a holding solution until use.
-
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl 130, KCl 5.6, CaCl₂ 2.6, MgCl₂ 1.2, HEPES 10, and glucose 10, with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains KCl 140, MgCl₂ 1, ATP 0.5, EGTA 1, and HEPES 10, with pH adjusted to 7.2.
-
-
Recording:
-
Whole-cell currents and membrane potential are recorded using a patch-clamp amplifier.
-
Patch pipettes with a resistance of 3-5 MΩ are used.
-
After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, the cell is held at a specific potential (e.g., -60 mV).
-
Current-clamp mode: The resting membrane potential is recorded. Levthis compound (e.g., 1 µM) is applied to the bath to observe hyperpolarization. Subsequently, glibenclamide (e.g., 1 µM) is co-applied to test for reversal.
-
Voltage-clamp mode: The cell is held at a fixed potential, and membrane currents are recorded. Levthis compound (e.g., 100 µM) is applied to induce an outward current. Glibenclamide (e.g., 10 µM) is then added to confirm the blockage of this current.
-
Protocol 3: ⁸⁶Rb⁺ Efflux Assay
This protocol is based on the methods described by Buckingham et al. (1989).[4]
-
Tissue Loading:
-
Rat portal veins or aortic rings are incubated for 2-3 hours at 37°C in Krebs-Henseleit solution containing ⁸⁶RbCl (1 µCi/ml).
-
-
Efflux Measurement:
-
After loading, the tissues are transferred to a series of vials containing non-radioactive Krebs-Henseleit solution at 37°C, with transfers occurring at regular intervals (e.g., every 5 minutes) to collect the effluxed ⁸⁶Rb⁺.
-
After an initial washout period to establish a stable baseline efflux rate, the tissues are exposed to this compound (e.g., 10⁻⁵ M) to stimulate ⁸⁶Rb⁺ efflux.
-
To test for antagonism, tissues are pre-incubated with glibenclamide (e.g., 10⁻⁶ M) before the addition of this compound.
-
-
Data Analysis:
-
The amount of ⁸⁶Rb⁺ in each vial and remaining in the tissue at the end of the experiment is determined by liquid scintillation counting.
-
The rate coefficient for ⁸⁶Rb⁺ efflux is calculated for each time interval.
-
The effect of this compound and its inhibition by glibenclamide are determined by comparing the efflux rates under different conditions.
-
Conclusion
The consistent and reproducible antagonism of this compound's effects by glibenclamide across various experimental models provides compelling evidence for its specificity as a K-ATP channel opener. The data from electrophysiological, vasorelaxation, and ion flux studies collectively demonstrate that the physiological actions of this compound are mediated through the opening of glibenclamide-sensitive K-ATP channels. This validation is a cornerstone of our understanding of this compound's mechanism of action and serves as a critical experimental paradigm in the study of K-ATP channel pharmacology. Researchers can utilize the presented data and protocols as a guide for their own investigations into K-ATP channel modulators.
References
- 1. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glibenclamide-sensitive K+ channels underlying levthis compound-induced relaxation in pig urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation by levthis compound and metabolic inhibition of glibenclamide-sensitive K channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Analysis of Cromakalim and Minoxidil Sulphate on Potassium Efflux
For researchers and professionals in drug development, understanding the nuanced differences between potassium channel openers is critical for targeted therapeutic design. This guide provides a detailed comparison of two prominent ATP-sensitive potassium (K-ATP) channel openers, cromakalim (B1669624) and minoxidil (B1677147) sulphate, with a focus on their effects on potassium (K+) efflux.
Quantitative Comparison of K+ Efflux Effects
The following table summarizes the key quantitative data on the effects of this compound and minoxidil sulphate on K+ efflux, primarily observed in vascular smooth muscle.
| Parameter | This compound | Minoxidil Sulphate | Tissue/Cell Type | Reference |
| pD2 for Vasorelaxation | 7.17 ± 0.1 | 7.35 ± 0.1 | Rat isolated aorta | [1] |
| Maximum Stimulated ⁸⁶Rb+ Efflux | ~10-fold higher than Minoxidil Sulphate | Approximately one-tenth of this compound | Rat isolated aorta | [1] |
| Glibenclamide IC₅₀ for K+ Efflux Inhibition | ~80 nmol/l | ~80 nmol/l | Rat isolated aorta | [1] |
| Nature of Glibenclamide Antagonism | Apparently competitive | Non-competitive | Various isolated blood vessels | [2][3] |
Mechanism of Action: A Shared Pathway with Subtle Divergences
Both this compound and minoxidil sulphate exert their primary effect by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[4][5][6] This action leads to an increase in potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels, reducing the influx of calcium ions and ultimately leading to muscle relaxation.
While both drugs target K-ATP channels, there is evidence suggesting they may interact with the channel complex in different ways or have preferences for different channel subtypes. The non-competitive antagonism by glibenclamide against minoxidil sulphate, in contrast to its competitive antagonism of this compound, points towards distinct interaction sites or mechanisms on the K-ATP channel complex.[2][3] Furthermore, some studies suggest that the K+ channel opened by minoxidil sulphate may be less permeable to the tracer ion Rubidium (⁸⁶Rb+) compared to the channel targeted by this compound.[7]
Experimental Protocols
The investigation of K+ efflux is commonly performed using radioisotope tracer assays, with ⁸⁶Rb+ often serving as a congener for K+.
⁸⁶Rb+ Efflux Assay Protocol
This protocol outlines a typical experimental workflow for measuring ⁸⁶Rb+ efflux from isolated vascular tissue.
-
Tissue Preparation:
-
Isolate aortic rings from a suitable animal model (e.g., rat).
-
Mount the rings in an organ bath system under physiological conditions (e.g., Krebs-Henseleit solution, 37°C, gassed with 95% O₂/5% CO₂).
-
-
⁸⁶Rb+ Loading:
-
Incubate the tissues in a buffer containing ⁸⁶Rb+ (e.g., 2 µCi/ml) for a sufficient duration (e.g., 4 hours) to allow for cellular uptake.
-
-
Washout Phase:
-
Transfer the tissues to a series of tubes containing non-radioactive buffer to wash out extracellular ⁸⁶Rb+.
-
Collect the buffer from each tube at regular intervals (e.g., every 2 minutes) to establish a baseline efflux rate.
-
-
Drug Stimulation:
-
Expose the tissues to buffers containing either this compound or minoxidil sulphate at various concentrations.
-
Continue to collect the superfusate at regular intervals to measure the stimulated ⁸⁶Rb+ efflux.
-
-
Data Analysis:
-
Measure the radioactivity in the collected buffer samples and the remaining tissue using a liquid scintillation counter.
-
Calculate the rate of ⁸⁶Rb+ efflux as a percentage of the total ⁸⁶Rb+ loaded into the tissue.
-
Compare the efflux rates in the presence of the drugs to the baseline rate to determine the stimulatory effect.
-
References
- 1. Some degree of overlap exists between the K(+)-channels opened by this compound and those opened by minoxidil sulphate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the K(+)-channel openers this compound and minoxidil sulphate on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the K(+)-channel openers this compound and minoxidil sulphate on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the ATP-sensitive potassium channel openers this compound, pinacidil and minoxidil on the carbachol–response curve in porcine detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levthis compound and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel openers: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cromakalim and Nicorandil on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the effects of two well-known potassium channel openers, cromakalim (B1669624) and nicorandil (B1678753), on the function of pancreatic beta-cells. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action and overall impact on insulin (B600854) secretion.
Executive Summary
This compound and nicorandil, while both classified as potassium channel openers, exhibit distinct effects on pancreatic beta-cells primarily due to their differential selectivity for the subunits of the ATP-sensitive potassium (K-ATP) channel. Experimental evidence indicates that this compound has a more direct, albeit complex, inhibitory effect on insulin secretion compared to nicorandil. Nicorandil's impact on beta-cells is multifaceted, involving a weak interaction with the beta-cell specific K-ATP channel subunit and a secondary pathway mediated by its nitric oxide donor properties. This guide will delve into the quantitative data from key experimental assays, outline the methodologies employed, and provide visual representations of the signaling pathways involved.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and nicorandil on pancreatic beta-cells.
Table 1: Effect on Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Concentration (µM) | Inhibition of GSIS (%) | Species |
| This compound | 500 | 35 | Mouse |
| Nicorandil | 500 | 25 | Mouse |
Data sourced from a study on isolated mouse pancreatic islets stimulated with 15 mM glucose.[1]
Table 2: Effect on K-ATP Channel Activity
| Compound | Concentration (µM) | 86Rb+ Efflux (K+ Channel Activity) | Whole-Cell K-ATP Currents | Species |
| This compound | 500 | Ineffective | Decreased | Mouse |
| Nicorandil | 500 | Increased | No effect | Mouse |
Data from studies on isolated mouse pancreatic islets and single beta-cells.[1]
Mechanism of Action and Signaling Pathways
This compound and nicorandil both target K-ATP channels, which are crucial regulators of beta-cell membrane potential and insulin secretion. However, their interactions with the channel complex differ significantly.
This compound's Effect on Pancreatic Beta-Cells:
This compound's interaction with the beta-cell K-ATP channel is not straightforward. While it is a potent opener of K-ATP channels in other tissues like vascular smooth muscle, its effect on the pancreatic beta-cell (Kir6.2/SUR1) isoform is less pronounced and even paradoxical in some experimental setups.[2] Some studies suggest its inhibitory effect on insulin release may involve mechanisms other than direct K-ATP channel opening.[1] In some experimental conditions, this compound has been observed to decrease K-ATP currents in beta-cells.[1]
Nicorandil's Dual Mechanism of Action:
Nicorandil exhibits a dual mechanism of action. It functions as both a potassium channel opener and a nitric oxide (NO) donor.[3]
-
K-ATP Channel Opening: Nicorandil shows a higher affinity for K-ATP channels containing the SUR2A and SUR2B subunits, which are predominantly found in cardiac and smooth muscle cells, respectively, rather than the SUR1 subunit of pancreatic beta-cells.[4][5] This explains its relatively weak direct effect on insulin secretion.
-
Nitric Oxide Donation: Nicorandil can release NO, which in turn activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This pathway can have various downstream effects, including potential protective effects on beta-cells against damage.[3][6] Some research suggests that nicorandil's protective effects on beta-cells may be attributed to its antioxidant properties, independent of its K-ATP channel opening or NO-donating actions.[3]
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of this compound and nicorandil.
Isolation of Pancreatic Islets
A common preliminary step for in vitro studies is the isolation of islets of Langerhans from the pancreas of animal models, typically mice or rats.
-
Procedure: The pancreas is perfused with a collagenase solution to digest the exocrine tissue.
-
The digested tissue is then mechanically disrupted, and the islets are separated from the acinar and ductal cells by density gradient centrifugation.
-
Isolated islets are cultured for a short period to allow for recovery before experimentation.
Measurement of Insulin Secretion
Glucose-stimulated insulin secretion (GSIS) assays are performed to quantify the amount of insulin released from isolated islets in response to glucose and the modulatory effects of the test compounds.
-
Procedure:
-
Groups of isolated islets are pre-incubated in a low-glucose buffer.
-
The islets are then transferred to a high-glucose buffer (e.g., 15-20 mM) with or without varying concentrations of this compound or nicorandil.
-
After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
The insulin concentration in the supernatant is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
86Rb+ Efflux Assay for K+ Channel Activity
This assay provides an indirect measure of K-ATP channel activity by tracking the efflux of the radioactive potassium analogue, 86Rb+.
-
Procedure:
-
Isolated islets are loaded with 86Rb+ by incubation in a medium containing the isotope.
-
The islets are then perifused with a buffer, and fractions of the perifusate are collected over time.
-
The perifusion buffer composition is changed to include high glucose and the test compounds (this compound or nicorandil) at specific time points.
-
The radioactivity in each collected fraction is measured to determine the rate of 86Rb+ efflux. An increase in efflux suggests the opening of K+ channels.
-
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel currents in single beta-cells, providing detailed information about the effects of this compound and nicorandil on K-ATP channel conductance.
-
Procedure:
-
Isolated islets are dispersed into single cells and plated on coverslips.
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single beta-cell.
-
In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing for the control of the intracellular solution and the measurement of the total ion currents across the cell membrane.
-
The membrane potential is clamped at a specific voltage, and the currents flowing through the K-ATP channels are recorded in the presence and absence of the test compounds.
-
Conclusion
References
- 1. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical inhibitory effect of this compound on 86Rb outflow from pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil improves diabetes and rat islet beta-cell damage induced by streptozotocin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the interference between nicorandil and sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nicorandil attenuates high glucose-induced insulin resistance by suppressing oxidative stress-mediated ER stress PERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cromakalim's Hypotensive Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cromakalim's hypotensive effects in animal models against other potassium channel openers. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound (B1669624), a potent ATP-sensitive potassium (K-ATP) channel opener, has been extensively studied for its vasodilatory and antihypertensive properties. Its mechanism of action involves the opening of K-ATP channels in vascular smooth muscle cells, leading to hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation and a decrease in blood pressure.[1] This guide delves into the validation of these effects in various animal models and compares its performance with other notable potassium channel openers such as pinacidil (B1677893), diazoxide (B193173), and minoxidil (B1677147) sulphate.
Comparative Analysis of Hypotensive Effects
The hypotensive efficacy of this compound has been evaluated in several animal models, most notably in rats and dogs. Direct comparisons with other potassium channel openers reveal variations in potency and efficacy.
In Vivo Studies:
In conscious spontaneously hypertensive rats (SHR), this compound has been shown to produce significant hypotension.[2] Comparative studies in conscious dogs have demonstrated that this compound is approximately 8 to 9.5 times more potent than pinacidil in inducing vasodilation of coronary arteries, an effect that is coupled with a decrease in aortic pressure.[3] Another study in anesthetized dogs reported that intravenous administration of this compound (0.025-0.5 mg/kg) and pinacidil (0.1-2.0 mg/kg) both led to substantial, dose-dependent reductions in arterial blood pressure.[4]
In Vitro Studies:
Experiments on isolated vascular tissues provide a more direct measure of vasodilatory potency. In isolated rabbit vascular segments, this compound was found to be approximately 100-fold more potent than both pinacidil and another analog, U-89232, in inducing relaxation.[5] When compared to minoxidil sulphate in noradrenaline-precontracted rat aorta, this compound exhibited similar potency in causing relaxation.[6]
The following tables summarize the available quantitative data from these comparative studies.
| Table 1: Comparative Hypotensive Effects of this compound and Pinacidil in Dogs | |
| Animal Model | Conscious Dogs[3] |
| Drug Administration | Intravenous bolus |
| This compound Dose | 1-10 µg/kg |
| Pinacidil Dose | 3-100 µg/kg |
| Observed Effect | Dose-dependent decrease in aortic pressure. This compound was 8-9.5x more potent than pinacidil in increasing circumflex artery diameter. |
| Table 2: Comparative Vasodilatory Potency of Potassium Channel Openers (In Vitro) | |
| Preparation | Isolated Rabbit Vascular Segments[5] |
| Compounds Compared | This compound, Pinacidil, U-89232 |
| Relative Potency | This compound was ~100x more potent than Pinacidil and U-89232. |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below is a representative methodology for assessing the hypotensive effects of this compound and its alternatives in an in vivo animal model.
Protocol: Measurement of Arterial Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Age: 12-16 weeks
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Surgical Preparation (for direct blood pressure measurement):
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane).
-
Catheter Implantation: A catheter is surgically implanted into the carotid artery or femoral artery for direct and continuous blood pressure monitoring. The catheter is exteriorized at the back of the neck.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the experiment.
3. Drug Administration:
-
Route: Intravenous (i.v.) or oral (p.o.) administration. For i.v. administration, a catheter is implanted in the jugular or femoral vein.
-
Dosing: Prepare fresh solutions of this compound and comparator drugs (e.g., pinacidil, diazoxide, minoxidil) in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol). Administer drugs in a dose-dependent manner. A vehicle control group must be included.
4. Blood Pressure Measurement:
-
Apparatus: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Acclimatization: Place the conscious, unrestrained rat in a quiet, familiar environment for an acclimatization period (e.g., 30-60 minutes) to allow blood pressure to stabilize.
-
Data Recording: Record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate. Following drug administration, continuously record these parameters for a predetermined period to capture the onset, peak, and duration of the hypotensive effect.
5. Data Analysis:
-
Calculate the change in blood pressure from baseline at various time points for each dose of each compound.
-
Express the results as the mean ± standard error of the mean (SEM).
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Vasodilation
This compound exerts its vasodilatory effect by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated L-type calcium channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the dephosphorylation of myosin light chains and, consequently, smooth muscle relaxation and vasodilation.
Experimental Workflow for Validating Hypotensive Effects
The following diagram illustrates a typical workflow for an in vivo study designed to validate and compare the hypotensive effects of this compound and alternative compounds in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and pinacidil on large epicardial and small coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, pinacidil and nicorandil on cardiac refractoriness and arterial pressure in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of the potassium channel openers this compound and pinacidil and the this compound analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Cromakalim on Arterial vs. Venous Smooth Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of cromakalim (B1669624) on arterial and venous smooth muscle. This compound, a potent vasodilator, exerts its effects through the activation of ATP-sensitive potassium (K-ATP) channels, leading to smooth muscle relaxation. The ongoing debate regarding its arterioselectivity is explored through a detailed examination of supporting experimental data.
Quantitative Data Comparison
The potency and efficacy of this compound can vary between different types of blood vessels. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Potency of this compound in Arterial and Venous Tissues
| Tissue | Species | Parameter | Value | Reference |
| Portal Vein | Human | EC50 | 4.53 ± 0.12 µM | [1] |
| Coronary Artery (dispersed cells) | Canine | IC50 | 1.24 ± 0.27 x 10⁻¹⁰ M | |
| Coronary Artery (muscle strips) | Canine | EC50 | 1.94 ± 0.22 x 10⁻⁷ M |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Hemodynamic Effects of this compound in Humans
| Parameter | Vascular Bed | Effect | Dosage | Reference |
| Forearm Blood Flow | Arterial (Brachial Artery) | Dose-dependent increase from 5.4 ± 2.5 to 15.1 ± 7.3 ml/100ml/min | 0.01-10.0 µ g/min | [2] |
| Vein Diameter | Venous (Dorsal Hand Vein) | No significant change in noradrenaline-preconstricted veins | 0.001-1.0 µ g/min | [2] |
Signaling Pathway of this compound-Induced Vasodilation
This compound's primary mechanism of action involves the opening of K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound in vascular smooth muscle.
Experimental Protocols
In Vitro Analysis of Vascular Tone
This protocol describes a common method for assessing the direct effects of this compound on isolated arterial and venous tissue rings.
-
Tissue Preparation:
-
Experimental Setup:
-
The organ bath is filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[3]
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.[3]
-
The rings are gradually stretched to an optimal resting tension, which is determined by repeated stimulation with a high concentration of potassium chloride (e.g., 60 mM KCl).[3]
-
The tissues are allowed to equilibrate for at least 60 minutes before the start of the experiment.[3]
-
-
Procedure:
-
A stable contraction is induced by adding a vasoconstrictor, such as norepinephrine (B1679862) or prostaglandin (B15479496) F2α, to the organ bath.[3]
-
Once a plateau in contraction is reached, cumulative concentrations of this compound are added to the bath.[3]
-
The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.[3]
-
To confirm the involvement of K-ATP channels, the experiment can be repeated in the presence of a K-ATP channel blocker, such as glibenclamide.[3]
-
Caption: Workflow for in vitro vascular tone measurement.
In Vivo Assessment of Arterial and Venous Responses in Humans
This protocol outlines a method used to evaluate the effects of this compound on arterial blood flow and venous tone in healthy volunteers.[2]
-
Subject Preparation:
-
Healthy, normotensive volunteers are recruited for the study.
-
Cannulas are inserted into the brachial artery of one arm for drug infusion and blood pressure monitoring, and into a dorsal hand vein of the contralateral hand for venous studies.
-
-
Arterial Blood Flow Measurement:
-
Forearm blood flow is measured using venous occlusion plethysmography.
-
A baseline blood flow measurement is established.
-
This compound is infused at increasing doses directly into the brachial artery.
-
Forearm blood flow is measured at each dose to determine the dose-response relationship.
-
-
Venous Tone Measurement:
-
The dorsal hand vein is pre-constricted with a continuous infusion of noradrenaline to achieve a stable reduction in vein diameter.
-
Vein diameter is measured using a linear variable differential transformer.
-
This compound is infused locally into the pre-constricted vein at increasing doses.
-
Changes in vein diameter are recorded to assess the venodilatory effect of this compound.
-
A known venodilator, such as glyceryl trinitrate, can be used as a positive control.[2]
-
Discussion of Differential Effects
The evidence regarding the arterioselectivity of this compound is conflicting. In vivo studies in humans suggest that this compound is a selective arterial vasodilator, with significant effects on forearm blood flow but negligible effects on pre-constricted hand veins.[2] This apparent arterioselectivity could be attributed to differences in the subtypes of K-ATP channels expressed in arteries and veins, or variations in the downstream signaling pathways.
Conversely, in vitro studies on isolated human saphenous veins have demonstrated a clear venodilatory effect of this compound, challenging the notion of its arterioselectivity.[3] Furthermore, studies in dogs have shown that levothis compound, the active enantiomer of this compound, has potent vasodilator effects on both coronary and mesenteric arteries, as well as the saphenous vein, suggesting a lack of significant selectivity in this species.
These discrepancies may arise from differences in experimental conditions (in vivo vs. in vitro), the specific vascular beds studied, and interspecies variations. Further research is required to fully elucidate the differential effects of this compound on arterial and venous smooth muscle and the underlying mechanisms.
References
- 1. Characteristics of the contractile response of rabbit aorta produced by this compound in calcium-free solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of vasodilator effects of the potassium channel openers NIP-121 and levthis compound in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cromakalim: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cromakalim, a potassium channel activator. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective, chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when handling the powder form where dust and aerosols may form, use a suitable respirator.[1]
Work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station should be available.[1] Avoid inhalation, as well as contact with eyes and skin.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers should be managed as hazardous waste. Do not dispose of this compound with household garbage or allow it to reach sewage systems or open water.[2]
Step 1: Waste Collection and Storage
-
Collect this compound waste, including any contaminated materials, in designated and properly labeled waste containers.
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the container is kept tightly sealed.[1]
Step 2: Managing Spills and Leaks
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, minimize dust generation.[2]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for disposal.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Step 3: Final Waste Disposal
-
All collected waste must be disposed of in accordance with local, state, and federal regulations.[3][4]
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2]
-
Dispose of the contents and container through a licensed chemical disposal agency.[4]
Chemical Incompatibility
When storing this compound waste, it is crucial to avoid contact with incompatible materials to prevent hazardous reactions.
Incompatible Materials:
Under fire conditions, this compound may decompose and emit toxic fumes.[1]
Quantitative Data Summary
No specific quantitative data for disposal procedures, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the reviewed safety data sheets. The general recommendation is to treat all this compound waste as chemical waste to be disposed of by a licensed facility.
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cromakalim
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Cromakalim (B1669624), a potassium channel opener utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety precautions is essential.[1][2] The following PPE is recommended to minimize exposure and ensure personal safety.
General Laboratory Attire:
-
Lab Coat: A standard lab coat should be worn to protect against minor spills and contamination.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement for any laboratory setting to protect the skin from potential chemical splashes.
Specific PPE Recommendations:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with side-shields | Essential for protecting the eyes from splashes or aerosols.[2] |
| Hand Protection | Protective Gloves | Use of impermeable, chemical-resistant gloves is recommended. Due to a lack of specific testing data, it is advisable to consult glove manufacturer compatibility charts for suitable materials.[1][2] |
| Body Protection | Impervious Clothing | In addition to a standard lab coat, impervious clothing can provide an extra layer of protection, especially when handling larger quantities or for extended periods.[2] |
| Respiratory Protection | Suitable Respirator | While not always required, a respirator may be necessary in situations with poor ventilation or when there is a risk of generating dust or aerosols.[2] |
Operational Plans: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Aerosol and Dust Formation: Minimize the generation of dust and aerosols during handling.[2]
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage Conditions:
-
Temperature: Store at -20°C for long-term stability.[2]
-
Container: Keep the container tightly sealed to prevent contamination.
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Steps:
-
Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
Spill Cleanup:
-
Containerization: Ensure the waste container is compatible with the chemical waste and is kept closed when not in use.
-
Labeling: Clearly label the waste container with its contents.
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data
| Property | Value |
| Synonyms | (±)-Cromakalim, BRL 34915 |
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol [2] |
| CAS Number | 94470-67-4[1] |
| Occupational Exposure Limits | No occupational exposure limit values have been established for this product.[2] |
Mechanism of Action: Signaling Pathway
This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[4][5] The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+) and ultimately leading to smooth muscle relaxation.[4]
Caption: this compound's mechanism of action leading to smooth muscle relaxation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. louisville.edu [louisville.edu]
- 4. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
